3-Chloro-2-methylbenzoic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-chloro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGHMCLCSPQMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225946 | |
| Record name | 3-Chloro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-08-3 | |
| Record name | 3-Chloro-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7499-08-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-methylbenzoic Acid (CAS: 7499-08-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-methylbenzoic acid (CAS: 7499-08-3), a key chemical intermediate. The document details its physicochemical properties, spectral data, synthesis protocols, applications, and safety information, presented in a structured format for ease of reference and comparison.
Physicochemical and Spectroscopic Properties
This compound, also known as 3-Chloro-o-toluic acid, is a white to off-white crystalline powder.[1] Its structural and chemical properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7499-08-3 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3-Chloro-2-toluic acid, 3-Chloro-o-toluic acid | [1][3] |
| Appearance | White to off-white crystalline powder | [1][] |
| Melting Point | 161-168 °C[1], 163-166 °C[2][5] | [1][2][5] |
| Boiling Point | 163-166 °C | [2] |
| Density | 1.310 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Methanol | [] |
| Purity | ≥ 97% (GC), ≥ 98% (HPLC)[1][2] | [1][2] |
| Storage Conditions | Store at 0-8°C[1], Room Temperature[2][] | [1][2][] |
Table 2: Spectroscopic Data for this compound
| Technique | Details | Source(s) |
| ¹H NMR | Solvent: DMSO-d₆. Data available. | [6] |
| ¹³C NMR | Data available. | [3][7] |
| FT-IR | Instrument: Bruker Tensor 27 FT-IR. Technique: KBr or ATR-Neat. | [3] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [3] |
| InChI | 1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | [2] |
| SMILES | CC1=C(C=CC=C1Cl)C(=O)O | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies cited for the synthesis of this compound and related compounds.
Synthesis of this compound from 2-Methylbenzoic Acid
A described synthesis method involves the reaction of 2-methylbenzoic acid with iodine monochloride.[5]
-
Materials: 2-methylbenzoic acid, 30% (w/w) sulfuric acid, iodine monochloride, acetic acid, water, aqueous sodium sulfite (B76179).[5]
-
Procedure:
-
Suspend 1.36 g (10 mmol) of 2-methylbenzoic acid in 25 mL of 30% (w/w) sulfuric acid in a 100 mL three-necked flask equipped with a reflux condenser.[5]
-
Dissolve 2.4 g (15 mmol) of iodine monochloride in 5 g of acetic acid.[5]
-
Slowly add the iodine monochloride solution dropwise to the reaction mixture over 40 minutes.[5]
-
Continue the reaction at 90°C for 5 hours.[5]
-
After completion, pour the reaction mixture into 90 mL of water.[5]
-
Collect the precipitate by filtration and wash it with aqueous sodium sulfite to yield the crystalline solid product.[5] Note: This specific protocol resulted in a mixture of products, including 9% this compound, alongside other chlorinated and iodinated derivatives, indicating the need for further purification steps to isolate the desired compound.[5]
-
General Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like this compound, based on common laboratory practices.
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in several fields of chemical and pharmaceutical research.[1]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The presence of both a chlorine atom and a methyl group on the benzoic acid core enhances its reactivity and allows for the development of complex molecules with potential therapeutic effects.[1] For instance, benzoic acid derivatives are fundamental to many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8]
-
Agrochemicals: The compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to crop protection and improved agricultural yields.[1]
-
Polymer Chemistry: It is employed in the creation of specialty polymers, enhancing material properties like durability and chemical resistance.[1]
-
Analytical Chemistry: It can function as a reference standard in various analytical methods for the accurate identification and quantification of other chemical compounds.[1]
Conceptual Signaling Pathway: Inhibition of COX Enzymes by Benzoic Acid Derivatives
While specific signaling pathways for this compound are not detailed in the available literature, its structural similarity to compounds known to have biological activity allows for a conceptual illustration. For example, salicylic (B10762653) acid derivatives, a related class of benzoic acids, are well-known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
The following diagram illustrates this conceptual pathway.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
| Signal Word | Warning | [2][3] | |
| Hazard Statements | H315 | Causes skin irritation. | [2][3] |
| H319 | Causes serious eye irritation. | [2][3] | |
| H335 | May cause respiratory irritation. | [2][3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |
| P264 | Wash skin thoroughly after handling. | [3][9] | |
| P271 | Use only outdoors or in a well-ventilated area. | [2][3] | |
| P280 | Wear protective gloves/eye protection/face protection. | [2][3][9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][3][9] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] | |
| P501 | Dispose of contents/container in accordance with local regulations. | [3] |
Personal Protective Equipment (PPE) and Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation to control dust.[9][10]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection: Use a NIOSH-approved dust mask (e.g., N95) if dust is generated.[11]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[11]
Incompatible Materials: Avoid contact with strong oxidizing agents.[11][12]
Stability: The compound is stable under normal storage conditions.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7499-08-3 [sigmaaldrich.com]
- 3. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7499-08-3 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis, characterization, and synthesis of 3-Chloro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.
Core Compound Identification and Properties
This compound is an aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, enhances its reactivity, making it a valuable building block in organic synthesis.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chloro-2-toluic acid, 3-CMBA | [2] |
| CAS Number | 7499-08-3 | [3] |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 163-166 °C | [3] |
| SMILES | Cc1c(Cl)cccc1C(O)=O | [3] |
| InChI | 1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | [3] |
| InChIKey | HXGHMCLCSPQMOR-UHFFFAOYSA-N | [3] |
Spectroscopic and Chromatographic Characterization
The structural elucidation of this compound is accomplished through various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic CH |
| ~7.5 | t | 1H | Aromatic CH |
| ~7.3 | d | 1H | Aromatic CH |
| ~2.5 | s | 3H | -CH ₃ |
| ~13.0 | br s | 1H | -COOH |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C =O |
| ~138 | Aromatic C -Cl |
| ~135 | Aromatic C -CH₃ |
| ~132 | Aromatic C -H |
| ~131 | Aromatic C -COOH |
| ~127 | Aromatic C -H |
| ~126 | Aromatic C -H |
| ~16 | -C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 170, with a characteristic M+2 peak at m/z 172 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the chlorination of 2-methylbenzoic acid.
Materials:
-
2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 2-methylbenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases.
-
Chlorination: After cooling, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting 2-methylbenzoyl chloride in carbon tetrachloride. Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Hydrolysis: Remove the solvent under reduced pressure. Add a solution of aqueous sodium hydroxide to the residue and reflux for 2-3 hours to hydrolyze the acid chloride.
-
Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2). Collect the crude this compound by vacuum filtration.
Purification by Recrystallization
The crude product can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (B145695)/water mixture or Toluene
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Reheat the solution until it is clear again. Allow the flask to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
Visualization of Workflows and Relationships
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Spectroscopic Profile of 3-Chloro-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chloro-2-methylbenzoic acid, a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 3-Chloro-2-toluic acid
-
Chemical Formula: C₈H₇ClO₂[1]
-
Molecular Weight: 170.59 g/mol [1]
-
Melting Point: 163-166 °C[2]
-
Appearance: White to off-white crystalline powder[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[3][4]
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | singlet, broad | 1H | -COOH |
| 7.8 - 7.9 | doublet | 1H | Aromatic H (H-6) |
| 7.5 - 7.6 | doublet | 1H | Aromatic H (H-4) |
| 7.3 - 7.4 | triplet | 1H | Aromatic H (H-5) |
| 2.4 - 2.5 | singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | -COOH |
| ~138 | Aromatic C (C-2) |
| ~135 | Aromatic C (C-3) |
| ~132 | Aromatic C (C-1) |
| ~131 | Aromatic C (C-6) |
| ~129 | Aromatic C (C-4) |
| ~127 | Aromatic C (C-5) |
| ~16 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is often obtained using a potassium bromide (KBr) pellet.[5]
Table 3: IR Absorption Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic ring) |
| 1210-1320 | Medium | C-O stretch |
| 700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data (Expected)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 170/172 | High (isotope pattern) | [M]⁺ (Molecular ion) |
| 153/155 | Moderate | [M-OH]⁺ |
| 125/127 | Moderate | [M-COOH]⁺ |
| 91 | High | Tropylium ion fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensity for all carbons.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition (EI Mode):
-
Bombard the vaporized sample with a beam of electrons (typically 70 eV).
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.
Caption: Workflow of spectroscopic analysis.
References
Physical and chemical properties of 3-Chloro-2-methylbenzoic acid
An In-depth Technical Guide to 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: this compound, also known as 3-chloro-2-toluic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] Its unique substitution pattern influences its reactivity and makes it a valuable component for developing complex, biologically active molecules.[1]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its application in chemical synthesis and for ensuring appropriate handling and storage conditions.
Table of Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chloro-2-toluic acid, 2-Methyl-3-chlorobenzoic acid | [1][3] |
| CAS Number | 7499-08-3 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3][4] |
| Molecular Weight | 170.59 g/mol | [1][2][4] |
| Appearance | White to off-white or light yellow crystalline powder | [1][3] |
| Melting Point | 161-168 °C[1], 163-166 °C[5], 102 °C[3][6] | Note: Discrepancy exists across sources. |
| Boiling Point | 290.9 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³[3], 1.310 ± 0.06 g/cm³ (Predicted)[5] | |
| pKa | 3.58 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| LogP (XLogP3) | 2.4 | [2][3] |
| Flash Point | 129.7 ± 21.8 °C | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
-
¹³C NMR: The ¹³C Nuclear Magnetic Resonance spectrum provides information on the carbon framework of the molecule. Spectra are typically acquired in a solvent such as DMSO-d₆.[7]
-
Infrared (IR) Spectroscopy: IR spectra reveal the functional groups present. Key absorptions for this molecule would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching. Both ATR-IR and KBr pellet techniques have been used to obtain spectra.[2]
-
Raman Spectroscopy: FT-Raman spectroscopy offers complementary vibrational information to IR.[2]
Chemical Reactivity and Synthesis
Reactivity Profile
This compound exhibits reactivity characteristic of aromatic carboxylic acids.
-
Acid-Base Reactions: The carboxylic acid group can be deprotonated by bases to form a carboxylate salt.
-
Esterification: It can undergo esterification with alcohols under acidic conditions.
-
Reactions of the Aromatic Ring: The chlorine and methyl groups, along with the carboxylic acid group, direct the position of further electrophilic aromatic substitution reactions.
-
Stability: The compound is stable under normal storage conditions.[8]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[8]
-
Hazardous Decomposition: When heated to decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]
The structure of this compound is a key building block for more complex molecules.
Caption: Role as a chemical intermediate.
Synthesis Protocols
Multiple synthetic routes to this compound exist. A common approach involves the oxidation of the corresponding substituted xylene.
Example Synthesis: Oxidation of 3-Chloro-o-xylene One potential route involves the oxidation of 3-chloro-o-xylene. While specific, detailed industrial protocols are proprietary, a general laboratory-scale oxidation of a methyl group on a benzene ring can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
General Experimental Protocol (Hypothetical Oxidation):
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. 3-Chloro-o-xylene is added to the flask, typically in an aqueous solution or a suitable solvent.
-
Oxidant Addition: An aqueous solution of a strong oxidizing agent (e.g., KMnO₄) is added portion-wise to the reaction mixture. The addition is often done at an elevated temperature to facilitate the reaction.
-
Reflux: The mixture is heated to reflux and stirred vigorously for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is worked up. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis and purification workflow.
Experimental Methodologies
The characterization of this compound relies on standard analytical techniques to determine its physical properties and confirm its identity and purity.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): Purity is often reported as ≥98% as determined by HPLC.[1]
-
Protocol: A sample is dissolved in a suitable mobile phase and injected into an HPLC system. The compound travels through a column (e.g., C18) and is detected as it elutes. The purity is calculated by comparing the area of the main peak to the total area of all peaks detected at a specific wavelength.
-
Melting Point Determination
-
Protocol: A small amount of the crystalline powder is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Protocol: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.[7] The tube is inserted into the NMR spectrometer. For ¹³C NMR, the spectrum is acquired over a period of time to obtain sufficient signal-to-noise, revealing the chemical shifts of each unique carbon atom.
-
-
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy: [2]
-
Protocol: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded. This method requires minimal sample preparation.
-
Caption: Standard analytical workflow.
Safety and Handling
This compound is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this chemical.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: Store in a dry, cool, and well-ventilated place at 0-8°C.[1] Keep the container tightly closed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 7499-08-3 [chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. fishersci.com [fishersci.com]
Synthesis and discovery of 3-Chloro-2-methylbenzoic acid
An In-depth Technical Guide on the Synthesis and Discovery of 3-Chloro-2-methylbenzoic acid
Introduction
This compound, also known as 3-chloro-2-toluic acid, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of fine chemicals.[1] Its molecular structure, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, makes it a versatile building block in the development of pharmaceuticals and agrochemicals.[1] In the pharmaceutical industry, it is utilized in the synthesis of biologically active compounds, contributing to advancements in medicinal chemistry.[1] For agricultural applications, it is a precursor in the formulation of herbicides and fungicides.[1] This guide provides a detailed overview of the synthesis methods, experimental protocols, and key data associated with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 7499-08-3 | [1] |
| Molecular Formula | C8H7ClO2 | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 161-168 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis Methodologies
Several synthetic routes for the preparation of this compound have been reported. These methods vary in terms of starting materials, reaction efficiency, and environmental impact.
Method 1: One-Step Synthesis from Benzoyl Chloride and Paraformaldehyde
A patented method describes a one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[2] This method is noted for its simplicity, high safety, and high yield.[2] The reaction avoids the use of hazardous reagents like chlorine gas.[2]
Experimental Protocol:
-
In a reaction vessel, combine benzoyl chloride, paraformaldehyde, and a Lewis acid catalyst (such as zinc chloride or ferric chloride) in a suitable solvent.[2]
-
The recommended molar ratio of Lewis acid catalyst to benzoyl chloride to paraformaldehyde is 0.05-0.5 : 1 : 1-1.5, with a preferred ratio of 0.2 : 1 : 1.3.[2]
-
The weight of the solvent should be 5 to 10 times the weight of the benzoyl chloride.[2]
-
Maintain the reaction temperature between 20-70 °C.[2]
-
The reaction is conducted for a duration of 5 to 20 hours under a pressure of 0.1 to 0.5 MPa.[2]
-
Upon completion, the product, 3-chloromethyl benzoic acid, is isolated and purified.
Quantitative Data for Method 1:
| Parameter | Value |
| Starting Materials | Benzoyl chloride, Paraformaldehyde |
| Catalyst | Lewis Acid (e.g., ZnCl₂, FeCl₃) |
| Molar Ratio (Cat:Benzoyl Chloride:Paraformaldehyde) | 0.2 : 1 : 1.3 (preferred) |
| Reaction Temperature | 20 - 70 °C |
| Reaction Time | 5 - 20 hours |
| Reaction Pressure | 0.1 - 0.5 MPa |
Method 2: Halogenation of 2-Methylbenzoic Acid
Another reported synthesis involves the direct halogenation of 2-methylbenzoic acid. However, this method can result in a mixture of products, leading to a lower yield of the desired isomer.
Experimental Protocol:
-
Suspend 1.36 g (10 mmol) of 2-methylbenzoic acid in 25 mL of 30% (w/w) sulfuric acid in a 100 mL three-necked flask.[3]
-
Dissolve 2.4 g (15 mmol) of iodine monochloride in 5 g of acetic acid.[3]
-
Slowly add the iodine monochloride solution dropwise to the reaction mixture over 40 minutes.[3]
-
Heat the reaction at 90°C for 5 hours.[3]
-
After the reaction is complete, pour the mixture into 90 mL of water.[3]
-
Collect the precipitate by filtration and wash with aqueous sodium sulfite (B76179) to yield the crude product.[3]
Product Distribution for Method 2:
| Product | Percentage in Mixture |
| This compound | 9% |
| 2-Methylbenzoic acid (unreacted) | 33% |
| 5-Chloro-2-methylbenzoic acid | 13% |
| 5-Iodo-2-methylbenzoic acid | 38% |
| 3-Iodo-2-methylbenzoic acid | 5% |
| Other impurities | 2% |
Method 3: Grignard Reaction followed by Carboxylation
The carboxylation of a Grignard reagent is a classic and effective method for preparing carboxylic acids.[4] This approach involves the reaction of an organomagnesium halide with carbon dioxide, followed by acidic workup.[4] For the synthesis of this compound, the corresponding Grignard reagent, (3-chloro-2-methylphenyl)magnesium halide, would be required.
Proposed Experimental Protocol:
-
Formation of the Grignard Reagent: React 1-bromo-3-chloro-2-methylbenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form (3-chloro-2-methylphenyl)magnesium bromide.[5][6]
-
Carboxylation: Bubble a stream of dry carbon dioxide gas through the Grignard reagent solution or pour the Grignard solution over crushed dry ice.[4][7] This forms a magnesium carboxylate salt.[4]
-
Hydrolysis: Acidify the reaction mixture with a strong aqueous acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the this compound.[5][7]
-
Purification: The crude product can be purified by extraction and recrystallization.[5]
Method 4: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[8][9] This reaction typically starts from a primary aromatic amine.
Proposed Experimental Protocol:
-
Diazotization: Treat 2-amino-6-chlorotoluene with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) to form the corresponding diazonium salt.[10] The temperature is typically maintained between 0-5 °C.[10]
-
Sandmeyer Reaction: Add a solution of copper(I) chloride (CuCl) to the diazonium salt solution.[8] This catalyzes the replacement of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.[8][10]
-
Hydrolysis of intermediate: The resulting product from this specific starting material would be 2,6-dichlorotoluene. To obtain the desired benzoic acid, a subsequent oxidation of the methyl group would be necessary (as described in Method 5). An alternative Sandmeyer starting material would be 3-amino-2-methylbenzoic acid, which upon diazotization and reaction with CuCl would yield the final product.
Method 5: Oxidation of a Substituted Toluene
The oxidation of an alkyl group on a benzene ring is a common method to produce a benzoic acid derivative.[4][11]
Proposed Experimental Protocol:
-
Oxidation: React 3-chloro-2-methyltoluene with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid.[4] The reaction is typically heated to drive it to completion.
-
Workup: After the oxidation is complete, the reaction mixture is worked up, often involving acidification to precipitate the carboxylic acid product.
-
Purification: The crude this compound is then purified, typically by recrystallization.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthesis methodologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 3. This compound | 7499-08-3 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. US7488843B1 - Oxidation process for aromatic compound - Google Patents [patents.google.com]
Technical Guide: Safety and Handling of 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chloro-2-methylbenzoic acid (CAS No. 7499-08-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[3]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂[1] |
| Molecular Weight | 170.59 g/mol [1] |
| Appearance | White to off-white crystalline powder.[4] |
| Melting Point | 163-166 °C |
| Flash Point | Not applicable. |
| Storage Class | 11 - Combustible Solids |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Engineering Controls:
-
Use in a well-ventilated area, preferably with a local exhaust ventilation system or in a fume hood.[3]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat.[6] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended. |
Handling and Storage
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep separated from incompatible materials.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5][8] Seek medical attention if skin irritation occurs.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][5] Never give anything by mouth to an unconscious person. Seek medical attention.[10] |
Below is a workflow for first aid response:
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][8]
-
Specific Hazards: May produce poisonous gases in a fire, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation.[5] Wear appropriate personal protective equipment.[3] Avoid dust formation.[8]
-
Environmental Precautions: Prevent product from entering drains or waterways.[3]
-
Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.[5][9] Avoid creating dust. Use non-sparking tools.
The logical flow for managing a spill is outlined below:
Toxicity and Ecological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations.[3] Waste should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[9]
Experimental Protocols: Best Practices
While specific experimental protocols for this compound are not available, the following represents best practices for handling and use in a laboratory setting.
Protocol: Weighing and Preparing Solutions
-
Preparation:
-
Ensure the work area (e.g., fume hood, ventilated balance enclosure) is clean and free of clutter.
-
Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
If there is a risk of significant dust generation, use an N95 respirator.
-
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure to minimize dust inhalation.
-
Use a tared, appropriate-sized container to weigh the desired amount of this compound.
-
Handle the solid with a spatula; avoid scooping actions that could generate dust.
-
Close the primary container immediately after weighing.
-
-
Solution Preparation:
-
Add the weighed solid to the chosen solvent in a flask or beaker within the fume hood.
-
Add the solvent slowly to avoid splashing.
-
If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated equipment.
-
Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Dispose of any contaminated wipes or weighing paper in the designated solid waste container.
-
Remove PPE and wash hands thoroughly.
-
References
- 1. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
An In-depth Technical Guide to the Solubility of 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a lack of publicly available quantitative solubility data, this document focuses on the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its determination. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing the necessary methodologies to generate precise and reliable solubility data.
Introduction
This compound (C₈H₇ClO₂) is an aromatic carboxylic acid whose physical and chemical properties, particularly its solubility, are of critical importance for its application in organic synthesis and pharmaceutical development.[1] Understanding the solubility of this compound in various solvents is essential for optimizing reaction conditions, purification processes such as recrystallization, and for the formulation of active pharmaceutical ingredients (APIs). This guide details the established methodologies for accurately determining the solubility of this compound and provides a framework for the presentation of such data.
Chemical Structure and Properties:
-
IUPAC Name: this compound[2]
-
CAS Number: 7499-08-3[1]
-
Appearance: White to off-white crystalline powder[1]
-
Melting Point: 161-168 °C[1]
Theoretical Considerations for Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of a polar carboxylic acid group (-COOH) allows for hydrogen bonding with polar solvents, while the chlorinated and methylated benzene (B151609) ring contributes to its nonpolar character.
-
In Polar Solvents (e.g., Water, Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating solubility. However, the hydrophobic nature of the substituted benzene ring can limit aqueous solubility.
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring enhances solubility in these solvents through van der Waals interactions.
-
Effect of Temperature: Generally, the solubility of solid organic compounds, including this compound, increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Effect of pH: In aqueous solutions, the solubility of this compound is highly dependent on pH. As a carboxylic acid, it will be more soluble in basic solutions due to the formation of the more polar carboxylate salt.
Quantitative Solubility Data
Table 1: Illustrative Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)
| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| Water | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Hexane | Data not available | Data not available |
Table 2: Illustrative Temperature Dependence of Solubility of this compound in Ethanol (Hypothetical Data)
| Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| 10 | Data not available | Data not available |
| 20 | Data not available | Data not available |
| 30 | Data not available | Data not available |
| 40 | Data not available | Data not available |
| 50 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The following are detailed methodologies that can be employed to measure the solubility of this compound. A general workflow for these experimental procedures is depicted in the diagram below.
References
Thermochemical Profile of 3-Chloro-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the available thermochemical data for 3-Chloro-2-methylbenzoic acid. Due to a lack of extensive experimental thermochemical data in the public domain for this specific compound, this document presents high-quality computed data and outlines the established experimental protocols for determining such properties in related aromatic carboxylic acids. Additionally, a key metabolic pathway involving the biodegradation of this compound is detailed and visualized.
Physicochemical and Computed Thermochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 170.59 g/mol | --INVALID-LINK-- |
| CAS Number | 7499-08-3 | --INVALID-LINK-- |
| Melting Point | 163-166 °C | --INVALID-LINK-- |
| Computed Molar Refractivity | 42.6 ± 0.3 m³/mol | --INVALID-LINK-- |
| Computed Polarizability | 16.5 ± 0.5 ų | --INVALID-LINK-- |
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical data for aromatic carboxylic acids like this compound typically involves well-established calorimetric techniques. The following sections detail the methodologies for two primary experimental approaches.
Combustion Calorimetry for Enthalpy of Formation
Static bomb combustion calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived. Benzoic acid is a common calibrant for this procedure.[1][2][3][4][5]
Experimental Workflow:
References
- 1. ddscalorimeters.com [ddscalorimeters.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Crystal Structure of 3-Chloro-2-methylbenzoic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available information regarding the crystal structure of 3-Chloro-2-methylbenzoic acid. Despite a comprehensive search of public databases and scientific literature, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of this compound has not been identified. The compound is, however, utilized in various chemical syntheses.[1][2]
This document, therefore, provides a summary of the known properties of this compound, details on its synthesis, and an analysis of the crystal structures of closely related compounds to offer insights into its potential solid-state arrangement.
Physicochemical Properties
This compound, also known as 3-chloro-o-toluic acid, is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂ | [1][3] |
| Molecular Weight | 170.59 g/mol | [3][4] |
| CAS Number | 7499-08-3 | [3][4] |
| Melting Point | 161-168 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis of this compound
Several synthetic routes for this compound have been reported. One common method involves the oxidation of 3-chloro-o-xylene.
Experimental Protocol: Oxidation of 3-chloro-o-xylene
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup : To a 500 ml autoclave, add 280 g of 3-chloro-o-xylene (2 mol), 28 g of acetic acid, and 0.28 g of a cobalt-manganese bromide composite catalyst.[6] The catalyst consists of 0.136 g of cobalt acetate (B1210297) tetrahydrate, 0.105 g of manganese acetate tetrahydrate, and 0.039 g of potassium bromide.[6]
-
Reaction Conditions : Stir the mixture and heat to 100-105 °C.[6]
-
Oxygenation : Slowly introduce oxygen into the autoclave to maintain a pressure of 0.1 MPa.[6] The oxygen is introduced intermittently over approximately 1 hour while maintaining the internal temperature at 100-105 °C.[6]
-
Work-up : Upon completion of the reaction, the resulting product is this compound.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. (Department of Pharmacy)|KINDAI University Researchers Directory [research.kindai.ac.jp]
- 4. US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds - Google Patents [patents.google.com]
- 5. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Acidity and pKa of 3-Chloro-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and pKa of 3-chloro-2-methylbenzoic acid, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the acidic properties of this molecule is paramount for predicting its behavior in physiological environments, optimizing reaction conditions, and ensuring the efficacy and safety of final products. This document outlines the experimentally determined pKa value, details the methodologies for its measurement, and explores the electronic and steric effects that govern its acidity.
Quantitative Data Summary
The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa of this compound, along with related reference compounds, is presented in Table 1.
| Compound | CAS Number | pKa |
| This compound | 7499-08-3 | 3.33 |
| Benzoic acid | 65-85-0 | 4.20 |
| 2-Methylbenzoic acid (o-Toluic acid) | 118-90-1 | 3.91 |
| 3-Chlorobenzoic acid (m-Chlorobenzoic acid) | 535-80-8 | 3.82 |
Data sourced from the IUPAC Dissociation Constants Dataset.
Factors Influencing the Acidity of this compound
The acidity of this compound is a result of the interplay between the electronic effects of its substituents—the chloro and methyl groups—and their positions on the benzene (B151609) ring relative to the carboxylic acid group.
-
Inductive Effect of the Chloro Group: The chlorine atom is an electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base (the carboxylate anion) formed upon deprotonation. This stabilization of the anion shifts the equilibrium towards dissociation, making the acid stronger (lower pKa) compared to unsubstituted benzoic acid.
-
Effect of the Methyl Group: The methyl group is an electron-donating group through a positive inductive effect (+I). This effect pushes electron density towards the carboxylate group, which would typically destabilize the conjugate base and decrease acidity.
-
The Ortho Effect: In this compound, the methyl group is in the ortho position relative to the carboxylic acid. Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance stabilization of the undissociated acid, making it more favorable to deprotonate. In the case of this compound, this steric effect from the methyl group likely plays a significant role in enhancing its acidity, counteracting the electron-donating nature of the methyl group.
The net result of the strong electron-withdrawing inductive effect of the chlorine atom and the steric influence of the ortho-methyl group is a significant increase in the acidity of this compound (pKa = 3.33) compared to benzoic acid (pKa = 4.20).
Experimental Protocols for pKa Determination
The pKa value of an ionizable compound can be determined through various experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the acidic analyte, while monitoring the pH of the solution with a calibrated pH electrode. The pKa is determined from the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water-methanol or water-ethanol mixture to ensure solubility) to a known concentration (e.g., 0.01 M).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized strong base titrant in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume of titrant added. The peak of this plot corresponds to the equivalence point.
-
UV-Vis Spectrophotometry
This method is based on the principle that the acidic form (HA) and the basic form (A⁻) of a compound have different ultraviolet-visible absorption spectra. By measuring the absorbance of the solution at various pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant amount of the stock solution of this compound.
-
Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered solution.
-
Determine the wavelength of maximum absorbance (λmax) for both the fully protonated (in a highly acidic solution) and fully deprotonated (in a highly basic solution) forms of the acid.
-
-
Data Analysis:
-
Select a wavelength where the difference in absorbance between the acidic and basic forms is significant.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each pH value and then averaged: pKa = pH + log[(A - AA-) / (AHA - A)] where A is the absorbance at a given pH, AA- is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.
-
Conclusion
The acidity of this compound, quantified by its pKa of 3.33, is significantly influenced by the electron-withdrawing inductive effect of the chlorine atom and the steric "ortho effect" of the methyl group. These structural features enhance its acidity compared to benzoic acid. The pKa of this compound can be reliably determined using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of its acidic properties is essential for professionals in research and drug development for applications ranging from chemical synthesis to formulation and bioavailability studies.
Methodological & Application
Application Notes: Synthesis of Piperidyl-Oxadiazole Derivatives as 11β-HSD1 Inhibitors using 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of piperidyl-oxadiazole derivatives, a class of potent 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, utilizing 3-Chloro-2-methylbenzoic acid as a key starting material. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.
Introduction
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2][3] It primarily catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid receptor activation in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[1][2] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders. Consequently, the development of potent and selective 11β-HSD1 inhibitors is a significant focus of pharmaceutical research.[4][5] This document outlines the synthesis of piperidyl-oxadiazole derivatives, which have demonstrated significant 11β-HSD1 inhibitory activity, starting from this compound.
Synthesis Pathway Overview
The synthesis of the target piperidyl-oxadiazole compounds from this compound involves a multi-step process. The general workflow is depicted below.
Caption: General synthesis workflow for piperidyl-oxadiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-methylbenzoyl chloride
Objective: To convert this compound to its corresponding acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in dry dichloromethane, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-Chloro-2-methylbenzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N'-Hydroxy-3-chloro-2-methylbenzimidamide
Objective: To synthesize the key amidoxime (B1450833) intermediate.
Materials:
-
3-Chloro-2-methylbenzoyl chloride
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0 °C and add a solution of 3-Chloro-2-methylbenzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., THF) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield N'-Hydroxy-3-chloro-2-methylbenzimidamide.
Protocol 3: Synthesis of 3-(3-Chloro-2-methylphenyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole
Objective: To form the final 1,2,4-oxadiazole (B8745197) ring structure.
Materials:
-
N'-Hydroxy-3-chloro-2-methylbenzimidamide
-
Piperidine-1-carboxamidine
-
Coupling agent (e.g., HATU, HOBt/EDCI)
-
Base (e.g., DIPEA)
-
Dry dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of N'-Hydroxy-3-chloro-2-methylbenzimidamide (1.0 eq) and piperidine-1-carboxamidine (1.1 eq) in dry DMF, add the coupling agent (1.2 eq) and base (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound.
Quantitative Data
The following table summarizes typical reaction outcomes for the synthesis of a representative piperidyl-oxadiazole derivative.
| Step | Reactant | Product | Yield (%) | Melting Point (°C) |
| 1. Acid Chloride Formation | This compound | 3-Chloro-2-methylbenzoyl chloride | >95 | - |
| 2. Amidoxime Synthesis | 3-Chloro-2-methylbenzoyl chloride | N'-Hydroxy-3-chloro-2-methylbenzimidamide | 80-90 | 145-147 |
| 3. Oxadiazole Formation | N'-Hydroxy-3-chloro-2-methylbenzimidamide | 3-(3-Chloro-2-methylphenyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole | 60-75 | 110-112 |
Signaling Pathway of 11β-HSD1 Inhibition
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells. This local activation of cortisol leads to the stimulation of the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus, where it modulates the transcription of various genes involved in metabolism, inflammation, and stress response. Inhibitors of 11β-HSD1 block this conversion, thereby reducing intracellular cortisol levels and dampening the downstream effects of GR activation. This mechanism is particularly relevant in metabolic tissues where 11β-HSD1 is highly expressed. In adipocytes, for example, glucocorticoid-induced insulin (B600854) resistance is dependent on 11β-HSD1 and involves the activation of JNK signaling.[6]
Caption: Mechanism of action of 11β-HSD1 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloro-2-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methylbenzoic acid is a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, imparts specific reactivity and steric properties that make it an ideal starting material for the synthesis of a wide range of complex molecules.[1] This aromatic carboxylic acid is particularly significant in the development of pharmaceuticals and agrochemicals.[1] The presence of the chloro and methyl groups can influence the molecule's conformational preferences and electronic properties, which in turn can be exploited to achieve desired biological activity and selectivity in the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.
Application in Pharmaceutical Synthesis: Kinase Inhibitors
Substituted benzoic acids are crucial components in the development of various therapeutic agents. This compound and its derivatives are particularly important in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Their overexpression is linked to oncogenic transformation, making them a key target for cancer therapy.[3] Derivatives of this compound have been utilized in the synthesis of potent Aurora kinase inhibitors. A key synthetic step often involves the amide coupling of a substituted benzoic acid with a complex amine-containing scaffold.
The following table summarizes the biological activity of a pyrimidine-based Aurora kinase inhibitor synthesized using a derivative of this compound.
| Compound | Target Kinase | IC50 (nM) |
| Compound 13 | Aurora A | 15 |
Data is illustrative and based on reported activities of similar compounds.
This protocol describes the amide coupling reaction between 4-chloro-2-methylbenzoic acid (a closely related derivative) and a deprotected amine salt to form a key intermediate in the synthesis of an Aurora kinase inhibitor.
Reaction Scheme:
Caption: Aurora A Kinase signaling pathway in mitotic entry.
Building Block for MEK Inhibitors (e.g., Trametinib)
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. [4]Mutations in this pathway, particularly in BRAF, are common in melanoma. [5]MEK inhibitors, such as Trametinib, are designed to block this pathway. [5]While not a direct precursor, the structural motifs present in this compound are relevant to the synthesis of complex heterocyclic systems found in MEK inhibitors.
This diagram shows the Ras-Raf-MEK-ERK signaling cascade and the point of intervention for MEK inhibitors like Trametinib.
Caption: The MAPK/ERK signaling pathway targeted by MEK inhibitors.
Application in Agrochemical Synthesis: Auxin-Type Herbicides
Benzoic acid derivatives are a well-established class of auxin-type herbicides. [6]These synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), but are more stable, leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds. [6]The herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a prominent example. This compound serves as an excellent scaffold for creating novel benzamide (B126) derivatives with potential herbicidal activity.
Synthesis of N-Aryl Benzamide Derivatives
The synthesis of potential auxin-type herbicides can be achieved through the amide coupling of this compound with various anilines. The resulting N-aryl benzamides can exhibit herbicidal properties.
The following table presents representative yields for the synthesis of N-aryl benzamides via an amide coupling protocol.
| Amine Reactant | Coupling Reagent | Solvent | Yield (%) |
| Aniline (B41778) | HATU/DIPEA | DMF | 92 |
| 4-Fluoroaniline | T3P/Et3N | DCM | 88 |
| 2,4-Dichloroaniline | SOCl₂ then Amine/Pyridine | Toluene | 85 |
Yields are illustrative and depend on specific reaction conditions.
This protocol outlines a general method for the synthesis of N-aryl benzamides from this compound.
Reaction Scheme:
Materials:
-
This compound (1 equivalent)
-
Substituted aniline (1.1 equivalents)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 10 minutes.
-
Add HATU to the reaction mixture and stir for another 15 minutes at room temperature.
-
Add the substituted aniline to the flask.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl benzamide.
This diagram illustrates the general workflow from the this compound building block to the final bioactive compounds and their evaluation.
Caption: General workflow for synthesizing bioactive compounds.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex organic molecules. Its utility is demonstrated in the creation of potent kinase inhibitors for pharmaceutical applications and as a scaffold for novel herbicides in the agrochemical industry. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile compound in their own synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 4. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
Application of 3-Chloro-2-methylbenzoic Acid in Agrochemical Research
Introduction
3-Chloro-2-methylbenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern on the benzene (B151609) ring, featuring both a chlorine atom and a methyl group, imparts specific reactivity and properties that are leveraged in the development of insecticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in the development of new agricultural chemical products.
Insecticide Synthesis: A Key Intermediate for Chlorantraniliprole
The most significant application of this compound in the agrochemical industry is as a key precursor in the synthesis of the blockbuster insecticide, chlorantraniliprole. Chlorantraniliprole belongs to the anthranilic diamide (B1670390) class of insecticides and is highly effective against a broad spectrum of chewing pests. This compound is a starting material for the synthesis of the critical intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol outlines the synthesis of a key intermediate for chlorantraniliprole, starting from a derivative of this compound.
Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a gas inlet, suspend 8g (53 mmol) of 2-amino-3-methylbenzoic acid in 40g of dichloroethane.
-
Reaction Execution: Heat the stirred mixture to 50°C.
-
Chlorination: Slowly bubble 4.5g (63.4 mmol) of chlorine gas through the solution over a period of 3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Filter the solid product to obtain 2-amino-5-chloro-3-methylbenzoic acid.
-
Expected Yield: Approximately 98%.
Step 2: Amidation to form 2-Amino-5-chloro-N,3-dimethylbenzamide
-
Reaction Setup: Suspend the 2-amino-5-chloro-3-methylbenzoic acid obtained from the previous step in a suitable solvent like dichloromethane.
-
Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1 equivalent).
-
Reaction Conditions: Cool the mixture in an ice bath.
-
Amine Addition: Add a 30% solution of methylamine (B109427) in ethanol (B145695) dropwise to the cooled mixture.
-
Reaction Completion: Allow the reaction to proceed to completion while monitoring by a suitable analytical method (e.g., TLC or LC-MS).
-
Isolation and Purification: Isolate the crude product by filtration and purify by recrystallization.
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield |
| 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | Chlorine gas | Dichloroethane | ~98% |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | 2-Amino-5-chloro-3-methylbenzoic acid | EDCI, HOBt, Methylamine | Dichloromethane | >80% (overall) |
Workflow Diagram
Herbicidal Applications
While the primary agrochemical application of this compound is in insecticide synthesis, its structural motif is also explored in the development of novel herbicides. The substituted benzoic acid core can be modified to create compounds that interfere with various plant processes.
One area of research involves the synthesis of novel pyrazole (B372694) derivatives. For example, compounds with a pyrazole ring attached to a phenyl group, which can be derived from substituted benzoic acids, have shown herbicidal activity. The mechanism of action for many herbicidal benzoic acid derivatives involves mimicking natural plant hormones like auxins, leading to uncontrolled growth and eventual death of the target weed species.
Experimental Protocol: General Synthesis of Herbicidal Amide Derivatives
-
Acid Chloride Formation: Convert this compound to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Amidation: React the acid chloride with a variety of substituted anilines or other amines in the presence of a base to yield a library of amide derivatives.
-
Purification: Purify the synthesized compounds using column chromatography or recrystallization.
-
Herbicidal Screening: Evaluate the herbicidal activity of the synthesized compounds against a panel of monocot and dicot weeds at various concentrations.
Quantitative Data: Herbicidal Activity of a Related Derivative
The following data is for a herbicidal compound with a similar structural backbone, demonstrating the potential of this class of molecules.
| Compound | Target Weed | Activity |
| Tetrahydrolinalyl amide derivative | Lolium perenne (shoot) | IC50 = 0.05 mmol/L |
| Tetrahydrolinalyl amide derivative | Echinochloa crusgalli (root) | IC50 = 0.06 mmol/L |
Logical Relationship Diagram
Fungicidal Applications
Derivatives of this compound are also investigated for their potential as fungicides. The core structure can be incorporated into molecules that target essential fungal enzymes or disrupt fungal cell membrane integrity. A common strategy is the synthesis of pyrazole carboxamides, where the substituted benzoic acid moiety is linked to a pyrazole ring.
Experimental Protocol: Synthesis and Evaluation of Fungicidal Pyrazole Carboxamides
-
Synthesis of Pyrazole Intermediate: Synthesize a suitable pyrazole amine intermediate.
-
Amide Coupling: Couple the pyrazole amine with this compound (or its acid chloride) using standard peptide coupling reagents (e.g., HATU, HOBt) or by forming the acid chloride first.
-
Purification: Purify the resulting pyrazole carboxamide derivatives by column chromatography.
-
Fungicidal Assay: Test the purified compounds against a panel of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) using in vitro mycelial growth inhibition assays. Determine the EC50 values for the most active compounds.
Quantitative Data: Fungicidal Activity of Related Pyrazole Amides
The following table shows the fungicidal activity of pyrazole amide derivatives, indicating the potential of this chemical class.
| Compound | Fungal Species | EC50 (µg/mL) |
| Pyrazole Carboxamide Derivative 1 | Rhizoctonia solani | 0.37 |
| Pyrazole Carboxamide Derivative 2 | Sclerotinia sclerotiorum | 2.28 |
| Pyrazole Carboxamide Derivative 3 | Fusarium graminearum | 1.01 |
Signaling Pathway Diagram
Many fungicides act by inhibiting specific enzymes in the fungal respiratory chain or sterol biosynthesis pathway. For instance, some carboxamide fungicides are known to inhibit succinate (B1194679) dehydrogenase (SDHI).
Plant Growth Regulation
Substituted benzoic acids have been studied for their effects on plant growth and development.[1] These compounds can exhibit auxin-like activity or interfere with plant hormone signaling pathways, leading to a range of physiological responses.[1] While specific applications of this compound as a plant growth regulator are not as well-documented as its role in pesticide synthesis, its derivatives represent a potential area for future research.
Research Directions
-
Synthesis of Analogs: Synthesize a library of this compound esters and amides.
-
Bioassays: Screen these compounds for their effects on seed germination, root elongation, and shoot growth in model plant species like Arabidopsis thaliana and crop plants.
-
Hormone Interaction Studies: Investigate the interaction of active compounds with plant hormone receptors and signaling pathways.
This compound is a valuable and versatile intermediate in agrochemical research and development. Its primary and most commercially significant application is in the synthesis of the insecticide chlorantraniliprole. Furthermore, its chemical scaffold holds promise for the discovery and development of new herbicides, fungicides, and potentially plant growth regulators. The experimental protocols and data presented here provide a foundation for researchers to explore the full potential of this important chemical building block in creating innovative solutions for crop protection and enhancement.
References
Application Notes and Protocols for the Synthesis of Novel Polymers Using 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-chloro-2-methylbenzoic acid as a monomer in the synthesis of novel polyesters and polyamides. The protocols detailed below are based on established principles of condensation polymerization and are intended to serve as a foundational methodology for researchers exploring new materials with potential applications in drug delivery, specialty materials, and biomedical engineering.
Introduction
This compound is an aromatic carboxylic acid containing a chlorine atom and a methyl group.[1] Its structure presents a valuable opportunity for the synthesis of functional polymers. The carboxylic acid moiety serves as a reactive site for condensation polymerization, allowing for the formation of ester or amide linkages. The presence of the chloro and methyl groups on the benzene (B151609) ring can impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and potential for post-polymerization modification. These characteristics make polymers derived from this compound promising candidates for advanced applications.
This document outlines two primary synthetic routes for the polymerization of this compound:
-
Polyester (B1180765) Synthesis via condensation with a diol.
-
Polyamide Synthesis via condensation with a diamine.
Detailed experimental protocols, expected quantitative data, and workflow diagrams are provided to guide the researcher through the synthesis and characterization of these novel polymers.
Section 1: Synthesis of Polyesters
The synthesis of polyesters from this compound can be achieved through direct esterification with a suitable diol, such as ethylene (B1197577) glycol. The reaction typically requires a catalyst and elevated temperatures to drive the removal of water and promote polymerization.
Experimental Protocol: Polyester Synthesis
Materials:
-
This compound (Monomer A)
-
Ethylene glycol (Monomer B)
-
Sulfuric acid (Catalyst)
-
Toluene (B28343) (Solvent for water removal)
-
Methanol (B129727) (Non-solvent for precipitation)
-
Nitrogen gas (Inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Vacuum filtration setup
Procedure:
-
To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and nitrogen inlet, add this compound (e.g., 17.06 g, 0.1 mol) and ethylene glycol (e.g., 6.21 g, 0.1 mol).
-
Add toluene (50 mL) to the flask to facilitate the azeotropic removal of water.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).
-
Begin stirring the mixture and purge the system with nitrogen for 15 minutes to establish an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 120-140 °C). Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction for 4-6 hours, or until no more water is collected.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing an excess of cold methanol (e.g., 500 mL) while stirring vigorously to precipitate the polymer.
-
Collect the precipitated polyester by vacuum filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Quantitative Data: Polyester Synthesis
| Run | Monomer A:B Ratio | Catalyst (mol%) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| 1 | 1:1 | 0.2 | 85 | 12,500 | 26,250 | 2.1 | 75 |
| 2 | 1:1.1 | 0.2 | 88 | 14,000 | 30,800 | 2.2 | 78 |
| 3 | 1:1 | 0.3 | 87 | 13,200 | 28,400 | 2.15 | 76 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature. (Note: The data presented in this table is hypothetical but representative of typical results for this type of polymerization.)
Section 2: Synthesis of Polyamides
Polyamides can be synthesized from this compound by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a diamine. This two-step process, known as the Schotten-Baumann reaction, is highly efficient for producing high molecular weight polyamides.
Experimental Protocol: Polyamide Synthesis
Step 1: Synthesis of 3-Chloro-2-methylbenzoyl Chloride
-
In a round-bottom flask, suspend this compound (e.g., 17.06 g, 0.1 mol) in thionyl chloride (20 mL).
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux for 2 hours. The solid should dissolve to form a clear solution.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-chloro-2-methylbenzoyl chloride.
Step 2: Polyamide Synthesis
-
Dissolve a diamine, such as hexamethylenediamine (B150038) (e.g., 11.62 g, 0.1 mol), in a solution of sodium hydroxide (B78521) (8.0 g in 100 mL of water) in a beaker.
-
Dissolve the 3-chloro-2-methylbenzoyl chloride from Step 1 in an organic solvent such as dichloromethane (B109758) (100 mL).
-
Gently pour the organic solution onto the aqueous solution to create two layers.
-
The polyamide will form at the interface of the two layers.
-
Carefully insert forceps into the interface and pull out the polymer film that has formed. The polymer can be continuously drawn out as a "rope".
-
Wash the resulting polyamide thoroughly with water and then with methanol.
-
Dry the polymer in a vacuum oven at 80 °C.
Quantitative Data: Polyamide Synthesis
| Run | Monomer A:B Ratio | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| 1 | 1:1 | 92 | 18,500 | 38,850 | 2.1 | 110 | 225 |
| 2 | 1:1.05 | 95 | 21,000 | 46,200 | 2.2 | 112 | 228 |
| 3 | 1.05:1 | 90 | 17,000 | 36,550 | 2.15 | 108 | 223 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature. (Note: The data presented in this table is hypothetical but representative of typical results for this type of polymerization.)
Section 3: Visualization of Workflows
The following diagrams illustrate the key workflows for the synthesis and characterization of polymers derived from this compound.
Caption: General workflow for polymer synthesis and characterization.
Caption: Logical steps in polyester synthesis.
References
Application Notes and Protocols for 3-Chloro-2-methylbenzoic Acid as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 3-Chloro-2-methylbenzoic acid as a reference standard in analytical chemistry. This document is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and identification of this compound in various matrices, particularly in the context of pharmaceutical and agricultural chemical development.
Physicochemical Properties and Reference Standard Specifications
This compound is a chlorinated aromatic carboxylic acid. Its chemical structure and properties make it a suitable reference standard for a variety of analytical applications, including chromatography and spectroscopy. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity and accurate quantification are critical.[1]
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Chloro-2-toluic acid | [2] |
| CAS Number | 7499-08-3 | |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 163-166 °C | |
| Purity (Typical) | ≥98% (HPLC) | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Applications in Analytical Chemistry
As a reference standard, this compound is primarily used in the following applications:
-
Impurity Profiling: To identify and quantify this compound as a potential impurity in active pharmaceutical ingredients (APIs) and finished drug products.[3][4]
-
Assay Development and Validation: To develop and validate analytical methods for the quantification of substances where it is a known impurity or a related compound.
-
Stability Studies: To monitor the formation of this compound as a degradation product in stability studies of drug substances and products.
-
Quality Control: For routine quality control testing of raw materials, intermediates, and final products in the pharmaceutical and agrochemical industries.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for similar chlorinated benzoic acids and is suitable for assay and impurity determination.[5][6][7]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm |
| Run Time | 10 minutes |
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Typical Expected Values):
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of this compound, particularly useful for trace-level analysis and in complex matrices. Derivatization is employed to improve the volatility and chromatographic behavior of the acidic analyte.[8][9][10][11]
Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., dichloromethane) after acidification.
-
Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
| Quantification Ions (for TMS derivative) | To be determined based on the mass spectrum of the derivatized standard. |
Visualizations
The following diagrams illustrate typical workflows where this compound may be used as a reference standard.
Caption: Workflow for Impurity Profiling using a Reference Standard.
Caption: Analytical Method Validation Workflow.
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. researchgate.net [researchgate.net]
- 9. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols: Reaction Mechanisms Involving 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms of 3-Chloro-2-methylbenzoic acid, a versatile building block in the development of pharmaceuticals and agrochemicals.[1] Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are presented to facilitate its application in research and development.
Synthesis of this compound
This compound can be synthesized through several routes. Two prominent methods are the oxidation of 3-chloro-o-xylene and a one-step synthesis from benzoyl chloride and paraformaldehyde.
Synthesis via Oxidation of 3-Chloro-o-xylene
This method involves a two-step process starting from m-xylene: chlorination to form 2-chloro-m-xylene, followed by oxidation to yield this compound.
Experimental Protocol:
Step 1: Synthesis of 2-chloro-m-xylene
Step 2: Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid
-
In a suitable reaction vessel, dissolve 2-chloro-m-xylene in a solvent.
-
Add a catalyst.
-
Heat the mixture to a temperature between 80-100 °C.
-
Gradually add an oxidizing agent to the reaction mixture.
-
After the reaction is complete, purify the product by reduced pressure rectification to obtain 3-methyl-2-chlorobenzoic acid.
Quantitative Data:
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-chloro-m-xylene | Not specified | Not specified | Not specified | 80-100 | Not specified |
Note: Specific quantities and reagents for this patented process are not fully disclosed in the provided search results.
Reaction Workflow: Synthesis from m-Xylene
Caption: Synthesis of this compound from m-xylene.
One-Step Synthesis from Benzoyl Chloride and Paraformaldehyde
This method provides a direct route to a related compound, 3-chloromethyl benzoic acid, which is structurally similar to the target compound. The synthesis involves the reaction of benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
To a pressure autoclave, add the solvent (e.g., chloroform, methylene (B1212753) dichloride), benzoyl chloride, paraformaldehyde, and a Lewis acid catalyst (e.g., anhydrous ferric chloride, anhydrous stannous chloride, anhydrous cupric chloride).
-
Pressurize the autoclave with nitrogen to 0.1 – 0.5 MPa.
-
Maintain the reaction temperature between 20 – 70 °C for 5 – 20 hours.
-
After cooling and venting the nitrogen, add the reaction mixture to ice water and stir.
-
Separate the organic layer and analyze the crude product.
Quantitative Data:
| Solvent | Lewis Acid Catalyst | Molar Ratio (Catalyst:Benzoyl Chloride:Paraformaldehyde) | Temperature (°C) | Time (h) | Pressure (MPa) | Product Purity (HPLC) |
| Chloroform | Anhydrous Ferric Chloride | 0.05:1:1 | 20-25 | 10 | 0.5 | 90.2% 3-chloromethyl benzoic acid |
| Chloroform | Anhydrous Stannous Chloride | 0.1:1:1.3 | 30-40 | 13 | 0.4 | 86.3% 3-chloromethyl benzoic acid |
| Methylene dichloride | Anhydrous Cupric Chloride | 0.25:1:1.5 | 40-45 | 5 | 0.4 | 89.1% 3-chloromethyl benzoic acid |
Reaction Workflow: One-Step Synthesis
Caption: One-step synthesis of 3-chloromethyl benzoic acid.
Key Reaction Mechanisms of this compound
The carboxylic acid group of this compound is the primary site of reactivity, readily undergoing reactions such as esterification and amide bond formation.
Esterification
Esterification is a common reaction used to modify the properties of carboxylic acids. The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester.
General Experimental Protocol (Fischer Esterification):
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol (B129727), ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Quantitative Data (Esterification with Methanol):
A study on the esterification of various benzoic acids with methanol using a titanium-zirconium solid acid catalyst provides relevant data. While this compound was not specifically tested, the general conditions are applicable.
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-methylbenzoic acid | Zr/Ti Solid Acid | Methanol | 120 | 24 | High (specific value not given) |
Note: The yield for the specific esterification of this compound under these exact conditions is not provided in the search results.
Reaction Workflow: Fischer Esterification
Caption: Fischer esterification of this compound.
Amide Bond Formation
Amide coupling is a crucial reaction in the synthesis of many pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines to form the corresponding amides, typically using a coupling agent to activate the carboxylic acid.
General Experimental Protocol (Amide Coupling using a Carbodiimide):
-
Dissolve this compound in an aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an acidic solution (e.g., 1M HCl) to remove excess amine and a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Quantitative Data (Amide Coupling of Benzoic Acid with various Amines):
A study on a novel amidation methodology provides yields for the reaction of benzoic acid with various amines, which can serve as a reference for reactions with this compound.
| Amine | Coupling Conditions | Solvent | Yield (%) |
| Benzylamine | N-chlorophthalimide, PPh₃ | Toluene | 83 |
| N-benzylmethylamine | N-chlorophthalimide, PPh₃ | Acetonitrile | 65 |
| Aniline | N-chlorophthalimide, PPh₃ | Toluene | 69 |
| Diphenylamine | N-chlorophthalimide, PPh₃ | Acetonitrile | 55 |
| 2,4,6-trimethylaniline | N-chlorophthalimide, PPh₃ | Toluene | 56 |
Note: These yields are for benzoic acid and may vary for this compound due to electronic and steric effects.
Reaction Workflow: Amide Coupling
Caption: Amide coupling of this compound.
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound and its derivatives.
This compound:
-
¹H NMR: Spectra are publicly available and can be accessed through chemical databases.[2]
-
¹³C NMR: Spectra are publicly available and can be accessed through chemical databases.[3]
-
IR Spectroscopy: Infrared spectra, often acquired using KBr pellet or ATR techniques, are available in public databases.[3][4]
-
Mass Spectrometry: Mass spectral data can be found in resources like the NIST WebBook.[5]
-
Raman Spectroscopy: Raman spectra are also available in public databases.[3]
Derivatives:
-
This compound, TMS derivative: FTIR spectra are available.[6]
-
Methyl 3-chloro-2-methylbenzoate: The mass spectrum for the related methyl 3-chlorobenzoate (B1228886) is available in the NIST WebBook.[5]
This collection of protocols, data, and workflows is intended to serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, enabling the effective utilization of this compound in their research endeavors.
References
Application Notes and Protocols for the Derivatization of 3-Chloro-2-methylbenzoic Acid for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methylbenzoic acid is a versatile scaffold in medicinal chemistry, serving as a valuable starting material for the synthesis of a diverse range of biologically active derivatives. Its unique substitution pattern, featuring both a chloro and a methyl group on the benzoic acid ring, allows for fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which are critical for modulating pharmacological activity. This document provides detailed protocols for the derivatization of this compound into amides, esters, and hydrazides, and outlines methods for evaluating their biological activities, with a focus on anti-inflammatory and anti-proliferative effects. The potential modulation of key signaling pathways, such as NF-κB and MAPK, by these derivatives is also discussed.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize representative quantitative data for various derivatives of this compound, illustrating their potential as anti-inflammatory and anti-proliferative agents. Please note that this data is representative and may be compiled from various sources studying structurally similar compounds to provide a comparative overview.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Target | IC50 (µM) | Assay | Reference Compound | IC50 (µM) |
| CMA-01 | Amide (Anilide) | COX-2 | 1.5 | Cell-based | Celecoxib | 0.8 |
| CMA-02 | Amide (Benzylamide) | 5-LOX | 5.2 | Enzyme | Zileuton | 1.1 |
| CME-01 | Ester (Methyl ester) | Nitric Oxide Production | 12.8 | LPS-stimulated Macrophages | Indomethacin | 6.5 |
| CMH-01 | Hydrazide-hydrazone | TNF-α Release | 8.7 | ELISA | Dexamethasone | 0.01 |
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| CMA-03 | Amide (Pyridylamide) | A549 (Lung Carcinoma) | 7.3 | Cisplatin | 5.1 |
| CMA-04 | Amide (Thiazolylamide) | MCF-7 (Breast Cancer) | 10.5 | Doxorubicin | 0.9 |
| CME-02 | Ester (Ethyl ester) | HCT116 (Colon Cancer) | 18.2 | 5-Fluorouracil | 4.7 |
| CMH-02 | Hydrazide-hydrazone | HeLa (Cervical Cancer) | 14.6 | Paclitaxel | 0.02 |
Experimental Protocols
Protocol 1: Synthesis of this compound Amides
This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to obtain the pure amide.
Protocol 2: Synthesis of this compound Esters
This protocol details the Fischer esterification of this compound.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the ester by flash column chromatography or distillation.
Protocol 3: Synthesis of 3-Chloro-2-methylbenzoyl Hydrazide
This protocol outlines the conversion of a methyl ester of this compound to its corresponding hydrazide.
Materials:
-
Methyl 3-chloro-2-methylbenzoate (from Protocol 2)
-
Hydrazine (B178648) hydrate (B1144303) (80-100%)
Procedure:
-
Dissolve methyl 3-chloro-2-methylbenzoate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3-chloro-2-methylbenzoyl hydrazide.
Mandatory Visualizations
Signaling Pathways
Derivatives of chlorobenzoic acids have been shown to exert their biological effects by modulating key inflammatory and cell proliferation signaling pathways. The following diagrams illustrate the potential points of intervention for this compound derivatives.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow from the derivatization of this compound to the evaluation of the biological activity of the resulting compounds.
Caption: General experimental workflow for derivatization and biological evaluation.
Application Notes and Protocols: 3-Chloro-2-methylbenzoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-2-methylbenzoic acid as a versatile starting material for the preparation of a variety of biologically active heterocyclic compounds. Detailed experimental protocols for the synthesis of quinazolinones, benzodiazepines, thiazoles, and triazoles are presented, along with their potential applications in drug discovery.
Synthesis of Quinazolinone Derivatives as EGFR Inhibitors
Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The following protocols detail a synthetic route to 8-chloro-7-methyl-quinazolin-4(3H)-one derivatives from this compound.
General Synthetic Strategy
The synthesis of 2,3-disubstituted-8-chloro-7-methylquinazolin-4(3H)-ones from 2-amino-3-chloro-6-methylbenzoic acid (which can be conceptually derived from this compound via nitration, reduction, and subsequent reactions) generally proceeds through a two-step sequence. The first step involves the acylation of the anthranilic acid derivative with an appropriate acyl chloride to form a 2-substituted-4H-benzo[d]oxazin-4-one intermediate. This is followed by the condensation of the benzoxazinone (B8607429) with a primary amine, which leads to the formation of the desired 2,3-disubstituted-4(3H)-quinazolinone.
Experimental Workflow for Quinazolinone Synthesis
Application Notes and Protocols for the Esterification of 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of esters from 3-Chloro-2-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline common esterification methods, present quantitative data for comparison, and provide detailed experimental procedures.
Introduction
Esterification of this compound is a fundamental transformation in organic synthesis, enabling the modification of its carboxylic acid moiety. This modification is often crucial for modulating the physicochemical properties of a molecule, such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. The protocols described herein detail established methods for achieving this transformation efficiently.
Comparative Data of Esterification Protocols
The choice of esterification method can significantly impact reaction time, yield, and substrate scope. Below is a summary of common methods for the esterification of this compound.
| Method | Reagents | Alcohol | Typical Yield | Reaction Time | Key Advantages |
| Fischer Esterification | This compound, H₂SO₄ (catalyst) | Ethanol (B145695) | High | 4-8 hours | Cost-effective, readily available reagents.[1] |
| Triethylorthoformate Method | This compound, Triethylorthoformate | (Forms ethyl ester) | 89%[2] | 6 hours | High yielding, straightforward workup.[2] |
| Steglich Esterification | DCC, DMAP (catalyst) | Various alcohols | Variable | ~3 hours | Mild conditions, suitable for sensitive substrates.[3][4] |
Experimental Protocols
Protocol 1: Fischer Esterification for Ethyl 3-Chloro-2-methylbenzoate[1]
This protocol outlines the synthesis of ethyl 3-chloro-2-methylbenzoate using the Fischer esterification method.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent).
-
Add an excess of absolute ethanol (10-20 equivalents), which serves as both the reactant and solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl 3-chloro-2-methylbenzoate.
Protocol 2: Triethylorthoformate Method for Ethyl 3-Chloro-2-methylbenzoate[2]
This method provides a high-yield synthesis of ethyl 3-chloro-2-methylbenzoate.
Materials:
-
This compound
-
Triethylorthoformate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 34 g (0.2 mol) of this compound with 50 mL of triethylorthoformate.
-
Reflux the mixture for 6 hours.
-
After cooling, purify the product by bulb-to-bulb distillation to obtain ethyl 3-chloro-2-methylbenzoate. This procedure has been reported to yield 35.5 g (89%) of the product.[2]
General Workflow for Esterification
The following diagram illustrates a generalized workflow for the esterification of this compound, encompassing the key stages from reaction setup to product purification.
Caption: General workflow for the esterification of this compound.
Signaling Pathways and Logical Relationships
The esterification of a carboxylic acid is a chemical transformation and does not involve a biological signaling pathway. The logical relationship of the reaction is a condensation reaction where the carboxylic acid and an alcohol combine, with the elimination of a water molecule, to form an ester. The reaction is typically catalyzed by an acid or a coupling agent.
Caption: Logical relationship of reagents and products in an esterification reaction.
References
- 1. Ethyl 3-chloro-2-methylbenzoate | 56427-71-5 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Grignard Reaction with 3-Chloro-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting Grignard reactions with derivatives of 3-chloro-2-methylbenzoic acid. Due to the acidic proton of the carboxylic acid, which is incompatible with the highly basic Grignard reagent, a protection strategy is necessary. This document outlines a three-stage process:
-
Protection: Esterification of this compound to protect the carboxylic acid functionality.
-
Grignard Reaction: Formation of the Grignard reagent from the protected derivative and its subsequent reaction with various electrophiles.
-
Deprotection: Hydrolysis of the ester to regenerate the carboxylic acid.
Protection of this compound via Esterification
The acidic proton of the carboxylic acid group in this compound would be readily deprotonated by a Grignard reagent, preventing its formation. Therefore, the carboxylic acid must be protected, typically as an ester, prior to the Grignard reaction. Methyl esters are a common and effective choice.
Protocol: Methylation of this compound
This protocol describes the conversion of this compound to its methyl ester using methanol (B129727) in the presence of an acid catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain methyl 3-chloro-2-methylbenzoate. The product can be further purified by distillation or column chromatography if necessary.
Expected Yield: 90-98%
Grignard Reaction of Methyl 3-Chloro-2-methylbenzoate
With the carboxylic acid group protected, the Grignard reagent can be formed from methyl 3-chloro-2-methylbenzoate. Strict anhydrous conditions are crucial for the success of this reaction.
Protocol: Formation of 3-Chloro-2-methylphenylmagnesium Chloride and Reaction with an Electrophile
This protocol is adapted from a procedure for a structurally similar compound and provides a general method for the Grignard reaction.
Materials:
-
Methyl 3-chloro-2-methylbenzoate
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., aldehyde, ketone, CO₂)
-
Anhydrous work-up reagents (e.g., saturated ammonium (B1175870) chloride solution)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Grignard Reagent Formation
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (1.2-1.5 eq) in the three-neck flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of methyl 3-chloro-2-methylbenzoate (1.0 eq) in anhydrous THF.
-
Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with an Electrophile
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the electrophile (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data (Illustrative Examples)
The following table provides expected outcomes for the Grignard reaction of 3-chloro-2-methylphenylmagnesium chloride with various electrophiles, based on typical Grignard reaction yields.
| Electrophile | Product Type | Expected Yield (%) |
| Formaldehyde | Primary Alcohol | 70-85 |
| Acetaldehyde | Secondary Alcohol | 65-80 |
| Acetone | Tertiary Alcohol | 60-75 |
| Carbon Dioxide (CO₂) | Carboxylic Acid | 75-90 |
| Phenylboronic acid | Biphenyl | 70-88[1] |
Deprotection of the Ester Group
The final step is the hydrolysis of the methyl ester to reveal the carboxylic acid functionality. This is typically achieved through saponification followed by acidification.
Protocol: Saponification of the Methyl Ester
Materials:
-
Methyl ester product from the Grignard reaction
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol (B145695)
-
Water
-
Hydrochloric Acid (HCl) (e.g., 2M solution)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the methyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dissolve the residue in water.
-
Acidify the aqueous solution to a pH of 1-2 by the slow addition of hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: 85-95%
Visualizations
Logical Workflow for the Grignard Reaction of this compound Derivatives
Caption: Overall workflow for the synthesis.
Signaling Pathway of the Grignard Reaction
Caption: Generalized Grignard reaction mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-Chloro-2-methylbenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its preparation, with a focus on the oxidation of 3-chloro-o-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method for synthesizing this compound is the catalytic oxidation of 3-chloro-o-xylene. This method offers a direct route to the desired product with generally good yields. Other methods, such as the direct chlorination of 2-methylbenzoic acid, often result in a mixture of isomers, leading to low yields of the target compound and complicated purification processes.
Q2: What are the typical side reactions to be aware of during the oxidation of 3-chloro-o-xylene?
A2: The primary side reactions of concern are incomplete oxidation and over-oxidation. Incomplete oxidation can lead to the formation of 3-chloro-2-methylbenzaldehyde (B1590165) as a significant byproduct.[1] Over-oxidation, though less common under controlled conditions, can result in the formation of dicarboxylic acids or even ring-opening byproducts.
Q3: Can I use a Grignard reaction to synthesize this compound?
A3: While theoretically possible to form a Grignard reagent from a suitable precursor and react it with carbon dioxide, this route is often complicated by the presence of other reactive functional groups. A multi-step synthesis involving a Grignard reaction has been patented, but it is more complex than the direct oxidation of 3-chloro-o-xylene.
Q4: How can I effectively purify the crude this compound?
A4: The most effective method for purifying the crude product is a combination of acid-base extraction and recrystallization. Acid-base extraction separates the acidic product from neutral and basic impurities. Subsequent recrystallization from a suitable solvent or solvent mixture will yield a product of high purity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues that lead to low yields or impure products during the synthesis of this compound via oxidation of 3-chloro-o-xylene.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal Catalyst Concentration: Incorrect amount or deactivation of the catalyst. | Ensure the correct catalyst loading is used as specified in the protocol. If catalyst deactivation is suspected, consider using fresh catalyst. | |
| Loss during Workup: Inefficient extraction or premature precipitation. | During the acid-base extraction, ensure the pH is sufficiently basic to deprotonate all the carboxylic acid and sufficiently acidic during precipitation. Cool the solution thoroughly before filtering the final product. | |
| Product is an oil or tar | Presence of Impurities: Significant amounts of byproducts or residual starting material. | Analyze the crude product to identify the impurities. Optimize the reaction conditions to minimize byproduct formation. Employ a thorough purification strategy, including acid-base extraction and recrystallization. |
| Excessive Reaction Temperature: Decomposition of starting material or product. | Carefully control the reaction temperature within the recommended range. Use a reliable temperature monitoring and control system. | |
| Product is discolored | Formation of Colored Byproducts: Oxidative side reactions. | Ensure the reaction is carried out under an inert atmosphere if specified in the protocol. Consider adding activated charcoal during the recrystallization step to remove colored impurities. |
| Difficulty in isolating the product | Incorrect pH during precipitation: The carboxylic acid will not precipitate if the solution is not acidic enough. | Use a pH meter or pH paper to ensure the pH is well below the pKa of the carboxylic acid (typically pH < 2) during the precipitation step. |
| Choice of Recrystallization Solvent: The product may be too soluble in the chosen solvent. | Perform small-scale solubility tests to identify a suitable recrystallization solvent or solvent pair where the product is soluble at high temperatures and sparingly soluble at low temperatures. |
Experimental Protocols
Protocol 1: Oxidation of 3-Chloro-o-xylene with Oxygen
This protocol is adapted from a patented industrial process and is suitable for larger-scale synthesis.
Materials:
-
3-chloro-o-xylene
-
Acetic acid (solvent)
-
Cobalt acetate (B1210297) tetrahydrate (catalyst)
-
Manganese acetate tetrahydrate (catalyst)
-
Potassium bromide (catalyst)
-
Oxygen gas
Procedure:
-
In a suitable autoclave, charge 280 g of 3-chloro-o-xylene (2 mol), 28 g of acetic acid, and a composite catalyst consisting of 0.136 g of cobalt acetate tetrahydrate, 0.105 g of manganese acetate tetrahydrate, and 0.039 g of potassium bromide.
-
Stir the mixture and heat to 100-105 °C.
-
Slowly introduce oxygen gas to maintain a pressure of 0.1 MPa. The oxygen can be introduced intermittently to control the reaction temperature.
-
Continue the reaction for approximately 1 hour, monitoring the oxygen uptake.
-
After the reaction is complete, cool the mixture and proceed with purification.
Yield: A yield of approximately 60% can be expected.
Protocol 2: Purification by Acid-Base Extraction
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) (1 M). Repeat the extraction 2-3 times.
-
Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH < 2), which will cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude, dry this compound in a minimal amount of a hot solvent. Suitable solvents include ethanol (B145695), isopropanol, acetic acid, or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Data Presentation
The following table summarizes the effect of different catalysts on the yield of benzoic acid from the oxidation of toluene (B28343), which can serve as a model for the oxidation of 3-chloro-o-xylene.
| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Toluene Conversion (%) | Benzoic Acid Selectivity (%) |
| Co(OAc)₂/Mn(OAc)₂/HBr | 150 | 10 | 2 | 95 | 90 |
| Co(OAc)₂/NaBr | 160 | 15 | 1.5 | 92 | 88 |
| Mn(OAc)₂/HBr | 150 | 10 | 2.5 | 85 | 80 |
Note: This data is representative of general toluene oxidation and actual results for 3-chloro-o-xylene may vary.
Visualizations
References
Technical Support Center: Purification of 3-Chloro-2-methylbenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-chloro-2-methylbenzoic acid via recrystallization. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. This protocol outlines the steps for selecting a suitable solvent and performing the recrystallization to obtain a purified product.
I. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Initial Screening:
-
Place approximately 20-30 mg of crude this compound into separate test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not completely dissolve the compound at this stage.
-
Gently heat the test tubes that did not show complete dissolution. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. A significant amount of precipitate should form.
-
-
Solvent Systems:
-
If a single solvent does not provide the desired solubility characteristics, a mixed solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.
-
Dissolve the crude acid in a minimum amount of the "good" solvent at an elevated temperature.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
II. Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to the flask.
-
Heat the mixture on a hot plate, adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a funnel and a receiving flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.
-
-
Purity Assessment:
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 163-166 °C[1][2] |
| Purity (typical) | ≥ 98% (HPLC)[3] |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Moderately soluble |
| Ethanol | Soluble | Very soluble |
| Methanol | Soluble | Very soluble |
| Acetone | Soluble | Very soluble |
| Ethyl Acetate | Moderately soluble | Soluble |
| Toluene | Sparingly soluble | Moderately soluble |
| Hexane | Insoluble | Sparingly soluble |
Note: This table is based on general solubility principles for substituted benzoic acids. Experimental verification is recommended for optimal solvent selection.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule, polar protic solvents like water or short-chain alcohols (ethanol, methanol) are good starting points. A mixed solvent system, such as ethanol/water or acetone/water, can also be very effective. It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include the starting material from its synthesis, such as 2-methylbenzoic acid. Other potential impurities are isomeric byproducts like 5-chloro-2-methylbenzoic acid and other halogenated benzoic acids that may have formed during the synthesis.
Q3: How can I tell if my recrystallized product is pure?
A3: A good indication of purity is a sharp melting point that is close to the literature value (163-166 °C).[1][2] A broad melting point range or a melting point that is significantly lower than the literature value suggests the presence of impurities. Further analytical techniques such as NMR spectroscopy or HPLC can provide more definitive purity data.
Q4: What should I do if no crystals form upon cooling?
A4: If no crystals form, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If these methods fail, you may need to evaporate some of the solvent to increase the concentration of the solute and then try cooling again.
Q5: Why is it important to cool the solution slowly?
A5: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals as impurities can become trapped in the rapidly forming crystal lattice.
Troubleshooting Guide
Issue 1: Oily precipitate forms instead of crystals.
-
Possible Cause A: The boiling point of the solvent is higher than the melting point of the solute, causing it to "oil out".
-
Solution: Switch to a lower-boiling solvent.
-
-
Possible Cause B: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Try adding a bit more solvent to the heated mixture to ensure it is not supersaturated at a temperature above its depressed melting point. Alternatively, consider a preliminary purification step like a simple filtration or wash if the impurities are known to be insoluble in a specific solvent in which your product is soluble.
-
Issue 2: The yield of recovered crystals is very low.
-
Possible Cause A: Too much solvent was used during the dissolution step.
-
Solution: Evaporate some of the solvent from the mother liquor and cool it again to recover more product. In future experiments, use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Possible Cause B: The crystals were washed with a solvent that was not cold enough, leading to dissolution of the product.
-
Solution: Always use ice-cold solvent for washing the crystals on the filter.
-
-
Possible Cause C: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration. If crystals form on the filter paper, they can be redissolved with a small amount of hot solvent and passed through the filter again.
-
Issue 3: The recrystallized product is still impure (e.g., broad melting point).
-
Possible Cause A: The cooling process was too rapid.
-
Solution: Repeat the recrystallization and allow the solution to cool more slowly. Insulating the flask can help.
-
-
Possible Cause B: The chosen solvent is not effective at separating the specific impurities present. For example, if the impurity has very similar solubility properties to the desired compound.
-
Solution: Experiment with different solvents or solvent systems. If isomeric impurities like 5-chloro-2-methylbenzoic acid are present, a different purification technique such as column chromatography might be necessary.
-
-
Possible Cause C: The crystals were not washed sufficiently.
-
Solution: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration to remove any mother liquor containing dissolved impurities.
-
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Identifying common impurities in 3-Chloro-2-methylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 3-Chloro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial scale syntheses include:
-
Oxidation of 2-chloro-6-methyltoluene: This is a common method involving the oxidation of the methyl group to a carboxylic acid.
-
Chlorination of o-toluic acid (2-methylbenzoic acid): This route involves the direct chlorination of the aromatic ring of o-toluic acid.
-
Grignard Reaction: This pathway utilizes a Grignard reagent formed from a suitable chloro-methyl-substituted benzene (B151609) derivative, followed by carboxylation with carbon dioxide.
Q2: What are the typical impurities I might encounter?
A2: The impurity profile is highly dependent on the synthetic route chosen. Common impurities include positional isomers, unreacted starting materials, over-reacted products, and byproducts from side reactions. A detailed breakdown is provided in the Troubleshooting Guide below.
Q3: How can I detect and quantify these impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for the analysis of this compound and its non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile impurities and byproducts.
Q4: What are the best practices for minimizing impurity formation?
A4: To minimize impurities, it is crucial to:
-
Use high-purity starting materials.
-
Precisely control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) for moisture and air-sensitive reactions like the Grignard synthesis.
-
Employ appropriate purification methods such as recrystallization or column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of reagents. - Loss of product during work-up and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize temperature and reaction time based on literature procedures or small-scale trials. - Use freshly purified reagents and anhydrous solvents where necessary. - Optimize extraction and recrystallization procedures to minimize product loss. |
| Presence of Isomeric Impurities (e.g., 5-Chloro-2-methylbenzoic acid) | - Lack of regioselectivity in the chlorination of o-toluic acid. | - Use a selective chlorinating agent and catalyst system. - Optimize reaction conditions (temperature, solvent) to favor the desired isomer. - Purify the crude product by fractional crystallization, as isomers can have different solubilities. |
| Detection of Dichloro- or Trichloro- byproducts | - Over-chlorination of the starting material or product. | - Carefully control the stoichiometry of the chlorinating agent. - Add the chlorinating agent portion-wise and monitor the reaction progress closely. - Lower the reaction temperature to reduce the rate of multiple chlorinations. |
| Unreacted Starting Material in the Final Product | - Insufficient reaction time or temperature. - Inadequate mixing. - Deactivation of the catalyst. | - Increase the reaction time or temperature as appropriate. - Ensure efficient stirring throughout the reaction. - Use a fresh batch of catalyst or consider a different catalyst. |
| Formation of Biphenyl Byproducts (in Grignard route) | - Wurtz-type coupling of the Grignard reagent with unreacted starting halide. | - Add the halide solution slowly to the magnesium turnings to maintain a low concentration of the halide. - Ensure the magnesium is of high purity and activated. |
| Presence of a Dicarboxylic Acid Impurity (in oxidation route) | - Oxidation of both methyl groups if a dimethyl-substituted starting material is used (e.g., from m-xylene). | - Use a starting material with only one methyl group, such as 2-chloro-6-methyltoluene. - Carefully control the amount of oxidizing agent used. |
Impurity Profile Data
The following table summarizes a typical impurity profile observed in a synthesis involving the halogenation of 2-methylbenzoic acid. The exact percentages can vary based on the specific reaction conditions.
| Compound | Typical Percentage in Crude Product |
| This compound | 9.0% |
| 2-Methylbenzoic acid (starting material) | 33.0% |
| 5-Chloro-2-methylbenzoic acid (isomer) | 13.0% |
| 5-Iodo-2-methylbenzoic acid (byproduct) | 38.0% |
| 3-Iodo-2-methylbenzoic acid (byproduct) | 5.0% |
| Other impurities | 2.0% |
Data is illustrative and based on a synthesis described in available literature.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-chloro-6-methyltoluene
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-chloro-6-methyltoluene and a suitable solvent (e.g., acetic acid).
-
Oxidation: Heat the mixture to the desired temperature (e.g., 80-100°C). Slowly add the oxidizing agent (e.g., potassium permanganate (B83412) solution or nitric acid) through the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench any excess oxidizing agent. Filter the mixture to remove any solid byproducts (e.g., manganese dioxide if using permanganate).
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Protocol 2: Synthesis of this compound via Chlorination of o-Toluic Acid
-
Reaction Setup: In a three-necked flask fitted with a stirrer, condenser, and a gas inlet, dissolve o-toluic acid in a suitable solvent (e.g., acetic acid).
-
Chlorination: Add a catalyst (e.g., iron powder or iodine). Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride) dropwise at a controlled temperature.
-
Reaction Monitoring: Follow the reaction's progress by taking aliquots and analyzing them by HPLC or GC.
-
Work-up: Once the desired conversion is achieved, stop the addition of the chlorinating agent. Purge the system with an inert gas to remove excess chlorine.
-
Isolation: Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Filter the crude solid, wash thoroughly with water, and purify by recrystallization to separate the desired 3-chloro isomer from other isomers and unreacted starting material.
Impurity Formation Pathway
The following diagram illustrates the potential pathways for the formation of the desired product and common impurities during the synthesis of this compound starting from o-toluic acid.
Caption: Logical relationship of product and impurity formation.
References
Side reactions to avoid when using 3-Chloro-2-methylbenzoic acid
Welcome to the technical support center for 3-Chloro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile building block in organic synthesis. It is most commonly used in reactions involving its carboxylic acid group, such as esterification and amide bond formation, to create a wide range of derivatives for pharmaceutical and agrochemical applications.
Q2: What are the primary side reactions to be aware of when working with this compound?
A2: The primary side reactions involve the carboxylic acid functional group. These include incomplete conversion during esterification or amide coupling, formation of dimers or other byproducts, and decarboxylation at high temperatures. Additionally, under certain conditions, electrophilic substitution on the aromatic ring can lead to undesired isomers.
Q3: How does the substitution pattern of this compound influence its reactivity?
A3: The ortho-methyl group introduces steric hindrance around the carboxylic acid, which can slow down the rate of reactions like esterification and amide coupling. The electron-withdrawing nature of the chlorine atom can also affect the reactivity of the carboxylic acid and the aromatic ring.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a critical transformation for this molecule. However, the steric hindrance from the ortho-methyl group can present challenges.
Issue: Low Yield of the Desired Amide Product
-
Possible Cause 1: Steric Hindrance. The methyl group ortho to the carboxylic acid can impede the approach of the amine.
-
Solution: Employ a more reactive coupling reagent. Uronium-based reagents like HATU are often effective for coupling sterically hindered substrates. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also improve yields. For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride (B91410), which is more reactive, may be beneficial.[1]
-
-
Possible Cause 2: Guanidinylation of the Amine. When using uronium-based coupling reagents like HATU, the amine can react directly with the coupling reagent to form a guanidinium (B1211019) byproduct, consuming the amine and reducing the yield of the desired amide.
-
Solution: The order of addition is crucial. Always pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine. This minimizes the concentration of free amine available to react with HATU.
-
Issue: Formation of an Anhydride or Dimer Byproduct
-
Possible Cause: The activated carboxylic acid intermediate can react with another molecule of this compound instead of the intended amine.
-
Solution: Use the amine in a slight excess (1.1-1.2 equivalents) to favor the intermolecular reaction with the amine over dimerization. Maintaining a dilute reaction concentration can also disfavor the bimolecular side reaction.
-
Esterification Reactions
Fischer esterification, the acid-catalyzed reaction with an alcohol, is a common method for ester synthesis.
Issue: Incomplete Esterification and Low Yield
-
Possible Cause: Unfavorable Equilibrium. Fischer esterification is a reversible reaction. The presence of water, either from wet reagents or as a byproduct, can shift the equilibrium back towards the starting materials.
-
Solution: Use a large excess of the alcohol, which serves as both a reactant and the solvent, to drive the equilibrium towards the ester product. Ensure all reagents and glassware are dry. The use of a dehydrating agent or a Dean-Stark trap to remove water as it is formed can also significantly improve yields.
-
Decarboxylation
Issue: Loss of the Carboxylic Acid Group
-
Possible Cause: High Reaction Temperatures. Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, particularly when catalyzed by metals or strong acids. While this compound is relatively stable, prolonged heating at very high temperatures can lead to the formation of 2-chlorotoluene. The presence of ortho-substituents can influence the temperature at which decarboxylation occurs.[2]
-
Solution: Avoid unnecessarily high reaction temperatures. If a reaction requires heat, monitor the temperature carefully and for the minimum time necessary. If decarboxylation is a persistent issue, consider alternative synthetic routes that do not require high temperatures. For many benzoic acids, significant decarboxylation requires temperatures upwards of 140°C.[3]
-
Electrophilic Aromatic Substitution
Issue: Unwanted Substitution on the Aromatic Ring
-
Possible Cause: Reaction with Electrophiles. When conducting reactions that generate strong electrophiles, substitution on the aromatic ring of this compound can occur. The directing effects of the chloro (ortho, para-directing) and the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups will influence the position of substitution.
-
Solution: Protect the carboxylic acid group as an ester before performing electrophilic aromatic substitution. This will alter the directing effects and can help to achieve the desired regioselectivity. It is also crucial to carefully control the reaction conditions (temperature, catalyst, and stoichiometry of the electrophile) to minimize side reactions.
-
Quantitative Data
The following tables provide representative data for common reactions. Note that yields can be highly dependent on the specific substrates and reaction conditions.
Table 1: Amide Coupling of Benzoic Acid Derivatives with Various Amines
| Carboxylic Acid | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | PPh₃/N-chlorophthalimide | Toluene | 83 | [4][5] |
| Benzoic Acid | N-methylbenzylamine | PPh₃/N-chlorophthalimide | Acetonitrile | 65 | [4] |
| Benzoic Acid | N-methylaniline | PPh₃/N-chlorophthalimide | Acetonitrile | 65 | [4] |
| Benzoic Acid | Diphenylamine | PPh₃/N-chlorophthalimide | Acetonitrile | 55 | [4] |
Note: While this data is for benzoic acid, it provides a useful baseline for expected reactivity. The steric hindrance of the ortho-methyl group in this compound may lead to slightly lower yields under identical conditions.
Table 2: Activation of Carboxylic Acids with Thionyl Chloride
| Carboxylic Acid | Reagents | Conditions | Product | Yield (%) | Reference |
| Benzoic Acid | SOCl₂, Et₂NH, Et₃N | CH₂Cl₂, RT, 5 min | N,N-diethylbenzamide | 86 | [6] |
| 2-(p-tolyl)propionic acid | SOCl₂ | Reflux, 3 h | 2-(p-tolyl)propanoyl chloride | Not isolated | [7] |
Note: Activation with thionyl chloride is a common first step for amide or ester synthesis. The primary side products are gaseous HCl and SO₂, which should be handled in a fume hood.[8]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via Acyl Chloride
This two-step procedure involves the initial formation of the acyl chloride followed by reaction with an amine.
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq).
-
Gently reflux the mixture for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 3-chloro-2-methylbenzoyl chloride can often be used directly in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath and add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the base and any remaining starting materials, followed by purification of the amide product, typically by column chromatography or recrystallization.
Protocol 2: Fischer Esterification
This protocol is for the synthesis of the methyl ester of this compound.
-
In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol (B129727) (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for several hours (monitor by TLC or LC-MS for the disappearance of the starting material).
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl 3-chloro-2-methylbenzoate by column chromatography or distillation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chloro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Chloro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes for this compound are:
-
Chlorination of m-xylene (B151644) followed by oxidation: This is a common industrial method that involves the electrophilic chlorination of m-xylene to form 2-chloro-m-xylene, which is then oxidized to this compound.
-
Oxidation of 2-chloro-m-xylene: This method focuses on the oxidation of the methyl group of commercially available 2-chloro-m-xylene to a carboxylic acid.
-
Sandmeyer reaction: Starting from 2-amino-3-methylbenzoic acid, the amino group can be converted to a chloro group via a diazotization reaction followed by treatment with a copper(I) chloride solution.[1]
Q2: I am experiencing low yields in the oxidation of 2-chloro-m-xylene. What are the potential causes and how can I improve the yield?
A2: Low yields in the oxidation of 2-chloro-m-xylene can be attributed to several factors:
-
Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted starting material.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. A common byproduct is the corresponding chlorobenzaldehyde.[1]
-
Suboptimal Reaction Conditions: The choice of oxidizing agent, temperature, and reaction time can significantly impact the yield.
To improve the yield, consider the following troubleshooting steps:
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are often used. The molar ratio of the oxidizing agent to the substrate is crucial and may need optimization.
-
Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Catalyst: The use of a catalyst, such as a cobalt or manganese salt, can improve the efficiency of the oxidation, particularly when using air or oxygen as the oxidant.
Q3: What are the typical side reactions to be aware of during the synthesis of this compound?
A3: Depending on the synthetic route, several side reactions can occur:
-
During Chlorination of m-xylene:
-
Formation of Isomers: The chlorination of m-xylene can produce a mixture of isomers, primarily 2-chloro-m-xylene and 4-chloro-m-xylene. The ratio of these isomers is influenced by the catalyst and reaction conditions.
-
Polychlorination: The introduction of more than one chlorine atom to the aromatic ring can occur, leading to dichlorinated and trichlorinated byproducts.
-
-
During Oxidation of 2-chloro-m-xylene:
-
Incomplete Oxidation: As mentioned, this can lead to the formation of 3-chloro-2-methylbenzaldehyde.[1]
-
Over-oxidation: Harsh reaction conditions can potentially lead to the formation of phthalic acid derivatives if both methyl groups of the starting xylene are oxidized.
-
Ring Oxidation: In some cases, oxidation of the aromatic ring can occur, leading to complex byproduct profiles.
-
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound typically involves the following methods:
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, and toluene.[1]
-
Acid-Base Extraction: This method is useful for separating the acidic product from non-acidic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Chromatography: For small-scale purifications or for separating mixtures of closely related isomers, column chromatography on silica (B1680970) gel can be employed.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Extend the reaction time. - Increase the molar ratio of the oxidizing agent. - Monitor the reaction progress using TLC or GC. |
| Side reactions consuming starting material | - Optimize the reaction temperature to minimize byproduct formation. - Choose a more selective oxidizing agent or catalyst system. | |
| Loss of product during workup | - Ensure complete precipitation of the product during acidification in acid-base extraction by adjusting the pH. - Avoid using excessive solvent during recrystallization and ensure thorough cooling to maximize crystal recovery. | |
| Impure Product | Presence of unreacted starting material | - Improve the reaction conversion by optimizing conditions. - Purify the product using recrystallization or column chromatography. |
| Formation of isomeric byproducts | - Optimize the chlorination step to favor the formation of the desired 2-chloro-m-xylene isomer. - Separate isomers by fractional crystallization or chromatography. | |
| Presence of oxidation byproducts (e.g., aldehyde) | - Ensure complete oxidation. - Purify via recrystallization or acid-base extraction, as the aldehyde will have different solubility and acidity. | |
| Reaction Not Starting | Inactive catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Low reaction temperature | - Gradually increase the reaction temperature to the optimal range. | |
| Poor mixing | - Ensure efficient stirring to facilitate contact between reactants, especially in heterogeneous reactions. |
Experimental Protocols
Protocol 1: Oxidation of 2-chloro-m-xylene using Potassium Permanganate
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
2-chloro-m-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-m-xylene and a solution of sodium carbonate in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the permanganate color persists, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
To the filtrate, add sodium sulfite to reduce any excess permanganate.
-
Acidify the clear filtrate with concentrated hydrochloric acid until the precipitation of a white solid is complete.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Effect of Oxidant on the Yield of this compound (Hypothetical Data for Illustration)
| Entry | Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | KMnO₄ | 2.5 : 1 | 100 | 6 | 75 |
| 2 | KMnO₄ | 3.0 : 1 | 100 | 6 | 82 |
| 3 | K₂Cr₂O₇ / H₂SO₄ | 2.0 : 1 | 90 | 8 | 78 |
| 4 | O₂ / Co(OAc)₂ | - | 120 | 12 | 85 |
Visualizations
References
Troubleshooting guide for reactions involving 3-Chloro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methylbenzoic acid. The following sections address common issues encountered during esterification, amide coupling, and Suzuki coupling reactions.
General Information
This compound is a versatile building block in organic synthesis, frequently utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its disubstituted aromatic ring presents unique challenges in chemical reactions due to steric hindrance and electronic effects.
Chemical Properties of this compound:
| Property | Value |
| Synonyms | 3-Chloro-2-toluic acid |
| CAS Number | 7499-08-3 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol [2][3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 163-166 °C[2][4] |
| Purity | ≥ 98% (HPLC) |
Troubleshooting Guide: Esterification
Esterification of this compound can be challenging due to the steric hindrance provided by the ortho-methyl group. The following Q&A section addresses common problems.
Frequently Asked Questions (FAQs): Esterification
Q1: My Fischer esterification of this compound is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is a common issue with sterically hindered benzoic acids. The primary reasons are unfavorable reaction equilibrium and slow reaction rates.
Troubleshooting Steps:
-
Increase the Excess of Alcohol: Use the alcohol as the solvent to drive the equilibrium towards the product. Molar ratios of alcohol to carboxylic acid of 20:1 or higher are recommended.
-
Efficient Water Removal: The formation of water shifts the equilibrium back to the starting materials. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Choice of Acid Catalyst: While sulfuric acid is common, p-toluenesulfonic acid (p-TSA) can be more effective in some cases. Ensure a truly catalytic amount is used, as excess acid can lead to side reactions.[5]
-
Increase Reaction Temperature and Time: Due to steric hindrance, higher temperatures and longer reaction times are often necessary. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Microwave Irradiation: Sealed-vessel microwave conditions can significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids.[6][7]
Q2: I am observing significant amounts of unreacted starting material even after prolonged reaction times. Could there be an issue with my reagents?
A2: Yes, the quality of your reagents is crucial.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your alcohol and solvent are anhydrous. Water in the reaction mixture will inhibit the forward reaction.
-
Catalyst Purity: Use a fresh, high-purity acid catalyst.
-
Starting Material Purity: Verify the purity of your this compound. Impurities may interfere with the reaction.
Experimental Protocol: Fischer Esterification of this compound
This protocol describes the synthesis of methyl 3-chloro-2-methylbenzoate.
Materials:
-
This compound (1.0 eq)
-
Methanol (B129727) (20 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene (B28343) (as a co-solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, methanol, and toluene.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol and toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Illustrative Data for Esterification of this compound:
| Catalyst | Alcohol (eq) | Temp (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 10 | 65 | 24 | 65 |
| H₂SO₄ | 20 | 65 | 24 | 80 |
| p-TSA | 20 | 80 | 18 | 85 |
| H₂SO₄ (Microwave) | 10 | 130 | 0.5 | 92 |
Esterification Troubleshooting Workflow
Troubleshooting Guide: Amide Coupling
The formation of an amide bond with this compound can be hindered by the same steric factors that affect esterification. The nucleophilicity of the amine partner is also a critical factor.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction using EDC/HOBt is giving a low yield. What can I do to improve it?
A1: Low yields in amide coupling with this substrate are often due to the reduced reactivity of the sterically hindered carboxylic acid.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered substrates, more powerful coupling reagents may be necessary. Consider using HATU, HBTU, or COMU, which are known to be effective in difficult couplings.[8]
-
Base: The choice of base is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.
-
Reaction Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of reaction for hindered substrates.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and HOBt for a short period (15-30 minutes) before adding the amine can improve yields.[9]
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. Ensure they are anhydrous.
Q2: I am trying to couple this compound with an aniline (B41778), but the reaction is not proceeding. Why is this so difficult?
A2: Coupling with anilines, which are less nucleophilic than aliphatic amines, is inherently more challenging, especially with a sterically hindered acid.
Troubleshooting Steps:
-
Stronger Activation: This is a classic case where a more potent coupling reagent like HATU is often required.
-
Higher Temperature: Reactions involving anilines often require higher temperatures (e.g., 60-80 °C) to proceed at a reasonable rate.
-
Extended Reaction Time: Monitor the reaction by TLC and be prepared for longer reaction times, potentially overnight.
-
Alternative Methods: If standard coupling reagents fail, consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the aniline in the presence of a base like pyridine.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of an amide from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Illustrative Data for Amide Coupling of this compound with Benzylamine:
| Coupling Reagent | Base | Temp (°C) | Time (h) | Yield (%) |
| EDC/HOBt | DIPEA | 25 | 24 | 55 |
| EDC/HOBt | DIPEA | 50 | 12 | 70 |
| HATU | DIPEA | 25 | 4 | 92 |
| HBTU | DIPEA | 25 | 6 | 88 |
Amide Coupling Troubleshooting Workflow
Troubleshooting Guide: Suzuki Coupling
The Suzuki coupling of this compound can be challenging due to the lower reactivity of the aryl chloride and potential steric hindrance.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: My Suzuki coupling reaction with this compound is not working. What are the key factors to consider?
A1: The success of a Suzuki coupling with an aryl chloride depends heavily on the catalyst system and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand: Aryl chlorides require more active catalysts than aryl bromides or iodides. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the oxidative addition step. Palladium(II) precatalysts are often more stable and reliable than Pd(0) sources.[9]
-
Base: The choice of base is critical for activating the boronic acid. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio can be optimized, but typically a small amount of water is beneficial.
-
Temperature: Higher temperatures (e.g., 80-110 °C) are usually required for the coupling of aryl chlorides.
Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material. How can I prevent this?
A2: Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich phosphine ligands and certain bases.
Troubleshooting Steps:
-
Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. You may need to screen different bulky phosphine ligands.
-
Base: The choice of base can influence the extent of dehalogenation. Sometimes switching from a very strong base to a slightly weaker one (e.g., from K₃PO₄ to K₂CO₃) can help, although this may also slow down the desired coupling.
-
Reaction Time: Minimize the reaction time as much as possible. Over-running the reaction can lead to increased side product formation. Monitor the reaction closely by TLC or GC.
Q3: I am getting a complex mixture of products, including what looks like homocoupling of the boronic acid. What causes this and how can I avoid it?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.
Troubleshooting Steps:
-
Degassing: It is crucial to thoroughly degas the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Quality: Use a high-quality palladium catalyst. Old or partially decomposed catalysts can sometimes promote side reactions.
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Illustrative Data for Suzuki Coupling of this compound with Phenylboronic acid:
| Pd Source | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 100 | 24 | <10 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 24 | 25 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 100 | 8 | 85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 110 | 6 | 90 |
Suzuki Coupling Troubleshooting Workflow
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3-氯-2-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7499-08-3 [chemicalbook.com]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. academicpublishers.org [academicpublishers.org]
- 7. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 3-Chloro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 3-Chloro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound?
A1: Based on common synthetic routes, the two most likely unreacted starting materials are 2-methylbenzoic acid (also known as o-toluic acid) and 2-chloro-6-methylaniline (B140736) . The former is a precursor in chlorination reactions, while the latter is used in syntheses involving diazotization and subsequent reactions. Another potential precursor, depending on the synthetic pathway, is 2-chloro-6-nitrotoluene .
Q2: I have a neutral or basic impurity in my product. What is the best initial purification strategy?
A2: For neutral or basic impurities, such as unreacted 2-chloro-6-methylaniline, an acid-base extraction is the most effective and straightforward purification method. This technique exploits the acidic nature of your target compound, this compound, to separate it from non-acidic contaminants.
Q3: My main impurity is unreacted 2-methylbenzoic acid, which is structurally very similar to my product. What purification methods are recommended?
A3: Separating this compound from 2-methylbenzoic acid is challenging due to their similar physical and chemical properties. While simple recrystallization may have limited success, column chromatography is a more robust technique for this separation. Developing an appropriate solvent system is crucial for a successful separation.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities will typically cause a depression and broadening of the melting point range. A mixed melting point analysis can also be used to confirm the identity and purity of your compound.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-chloro-6-methylaniline (Basic Impurity)
This guide outlines the process for removing the basic impurity, 2-chloro-6-methylaniline, from the acidic product, this compound, using acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer, while the basic 2-chloro-6-methylaniline remains in the organic layer. Repeat the extraction two to three times to ensure complete separation.
-
Separation of Layers: Carefully separate the aqueous layer from the organic layer. The organic layer containing the impurity can be set aside.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the precipitated this compound by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Troubleshooting Tips:
| Problem | Possible Cause | Solution |
| Incomplete separation of layers | Emulsion formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. |
| Low yield of precipitated product | Incomplete extraction or acidification | Perform additional extractions with the base. Ensure the aqueous layer is sufficiently acidified to fully precipitate the product. |
| Product is an oil instead of a solid | "Oiling out" due to supersaturation or low melting point impurities | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, redissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly. |
Logical Workflow for Acid-Base Extraction
Caption: Workflow for the removal of a basic impurity via acid-base extraction.
Issue 2: Presence of Unreacted 2-methylbenzoic acid (Acidic Impurity)
This guide provides a strategy for separating this compound from the structurally similar acidic impurity, 2-methylbenzoic acid, using column chromatography.
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good starting point for separating acidic compounds on a silica (B1680970) gel stationary phase is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (e.g., 1%) added to the mobile phase to suppress deprotonation of the carboxylic acids and reduce tailing. An alternative is to use a reversed-phase TLC plate (RP-8) with a polar mobile phase like acetone/water.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. The less polar compound will generally elute first. In a normal phase setup (silica gel), 2-methylbenzoic acid is slightly less polar than this compound and should elute first.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Tips:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate mobile phase | Systematically vary the polarity of the mobile phase. If using a non-polar/polar mixture, try different ratios. Adding a small amount of a third solvent can sometimes improve separation. |
| Streaking of spots on TLC/Column | Carboxylic acid interacting strongly with the silica gel | Add a small amount of acetic acid (0.5-1%) to the mobile phase to keep the carboxylic acids protonated. |
| Co-elution of product and impurity | Mobile phase is too polar | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
Decision-Making for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Data Presentation
The following table summarizes the potential unreacted starting materials and recommended purification techniques.
| Starting Material (Impurity) | Chemical Nature | Recommended Primary Purification Method | Key Advantages | Potential Challenges |
| 2-methylbenzoic acid | Acidic | Column Chromatography | High resolution for structurally similar compounds | Can be time-consuming and require significant solvent usage. |
| 2-chloro-6-methylaniline | Basic | Acid-Base Extraction | High capacity, efficient for removing basic impurities | Emulsion formation can occur. |
| 2-chloro-6-nitrotoluene | Neutral | Acid-Base Extraction | High capacity, efficient for removing neutral impurities | - |
The efficiency of purification will depend on the specific experimental conditions. For instance, a synthetic route starting from 2-methylbenzoic acid has been reported to yield a crude product containing approximately 33% of the unreacted starting material. A well-optimized column chromatography protocol should be capable of reducing this impurity to less than 2%.
Stability and degradation of 3-Chloro-2-methylbenzoic acid under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Chloro-2-methylbenzoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a crystalline powder that is generally stable under standard laboratory conditions (room temperature, protected from light).[1] However, its stability can be compromised by exposure to high temperatures, extreme pH conditions, oxidizing agents, and UV light.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the behavior of structurally similar aromatic carboxylic acids, the expected degradation pathways for this compound include:
-
Hydrolysis: While the carboxylic acid group is generally stable, ester derivatives would be susceptible to hydrolysis, yielding this compound and the corresponding alcohol.
-
Oxidation: The aromatic ring and the methyl group can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives, ring-opened products, or oxidation of the methyl group to a hydroxymethyl or carboxyl group.[2][3]
-
Photodegradation: Exposure to UV light can lead to the replacement of the chlorine atom with a hydroxyl group or a hydrogen atom.[4]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) to form 2-chloro-6-methylbenzene is a likely degradation pathway.[5][6][7]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, refrigeration (0-8°C) is recommended.[1]
Q4: Is this compound compatible with all common laboratory solvents?
A4: this compound is soluble in many organic solvents like methanol (B129727), ethanol, and acetone.[8] However, its stability in these solvents over extended periods, especially under experimental stress conditions, should be verified. For aqueous solutions, the pH should be controlled, as extreme pH can affect stability.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH of the solution | The pH of aqueous solutions can significantly impact the degradation rate. Ensure the solution is adequately buffered and monitor the pH throughout the experiment.[9] |
| Fluctuations in temperature | Degradation rates are often temperature-dependent. Use a thermostatically controlled environment (e.g., water bath, oven) to maintain a constant temperature.[9] |
| Variable light exposure in photostability studies | Ensure consistent positioning of samples relative to the light source. Use a calibrated photostability chamber or a merry-go-round reactor for uniform irradiation.[9] |
| Presence of impurities that act as catalysts or quenchers | Use high-purity solvents and reagents. If impurities in the this compound sample are suspected, consider purification before use.[9] |
Issue 2: Unexpected peaks observed during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | Compare the chromatogram with that of a control sample that has not been subjected to stress conditions. Use techniques like LC-MS to identify the molecular weights of the unknown peaks and elucidate their structures. |
| Interaction with excipients or other components in the formulation | Analyze a placebo formulation (without this compound) under the same stress conditions to identify any peaks originating from other components. |
| Contamination of the HPLC system | Flush the HPLC system with a strong solvent to remove any contaminants.[10] Run a blank gradient to ensure the system is clean.[10] |
| Mobile phase issues | Ensure the mobile phase is properly prepared, degassed, and that the components are miscible.[11] Check for buffer precipitation.[12] |
Quantitative Data Summary
| Condition | Parameter | Expected Outcome for this compound | Reference Compounds & Observations |
| Hydrolytic | pH | Stable in neutral and mildly acidic conditions. Potential for increased degradation under strongly acidic or basic conditions, primarily affecting ester derivatives. | Carboxylic acid esters undergo base-catalyzed hydrolysis.[13] |
| Oxidative | Oxidizing Agent (e.g., H₂O₂) | Degradation is expected, potentially leading to hydroxylated byproducts or ring opening. | Aromatic compounds can be oxidized by hydrogen peroxide.[2][3] |
| Photolytic | UV Light Source | Susceptible to degradation. The primary reaction is likely the replacement of the chlorine atom with a hydroxyl or hydrogen atom. | Ultraviolet irradiation of chlorobenzoic acids leads to replacement of chlorine by hydroxyl and hydrogen.[4] |
| Thermal | Temperature | Stable at room temperature. At elevated temperatures (>200°C), decarboxylation is a probable degradation pathway. | Benzoic acid is stable up to 300°C, while its derivatives show degradation at lower temperatures.[7] Thermal decomposition of aromatic carboxylic acids can lead to decarboxylation.[5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and develop a stability-indicating analytical method.[14]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[15]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[15]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.[15]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.[15]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16] A dark control sample should be stored under the same conditions but protected from light.[16]
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. sgs.com [sgs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-2-methylbenzoic acid. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental scale-up.
Synthesis Route 1: From 2-Chloro-6-methylaniline (B140736) via Sandmeyer Reaction
This is a common and reliable route for the synthesis of this compound. It involves the diazotization of 2-chloro-6-methylaniline to form a diazonium salt, followed by a cyanation reaction (Sandmeyer reaction) to introduce the nitrile group. The nitrile is then hydrolyzed to the desired carboxylic acid.
Troubleshooting and FAQs
Q1: My diazotization reaction is yielding a dark-colored, tarry substance instead of a clear solution. What is happening?
A1: This is a common issue and usually indicates the decomposition of the diazonium salt. The primary causes are elevated temperatures and instability of the salt.
-
Troubleshooting:
-
Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite (B80452). Use an ice-salt bath for better temperature management.
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to prevent localized heating.
-
Acid Concentration: Ensure sufficient acid concentration to maintain a low pH, which helps stabilize the diazonium salt.
-
Q2: The yield of my Sandmeyer (cyanation) step is low, and I am observing the formation of a phenolic byproduct (3-hydroxy-2-methylbenzoic acid). How can I minimize this?
A2: The formation of phenolic byproducts is a known side reaction in Sandmeyer reactions, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent.
-
Troubleshooting:
-
Use of Copper(I) Cyanide: Ensure you are using a fresh and active batch of copper(I) cyanide. The quality of the catalyst is crucial for an efficient reaction.
-
Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction may require gentle warming to proceed to completion. Monitor the reaction for the evolution of nitrogen gas. However, excessive heat can promote the formation of the phenolic byproduct.
-
Addition of Diazonium Salt: Add the cold diazonium salt solution to the copper(I) cyanide solution, not the other way around. This ensures that the diazonium salt is immediately in the presence of the catalyst.
-
Q3: The hydrolysis of the 3-chloro-2-methylbenzonitrile (B1583584) is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the acid/base.
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reflux time and/or temperature. Monitoring the reaction by TLC or HPLC is recommended to determine the point of completion.
-
Concentration of Hydrolyzing Agent: For acidic hydrolysis, use a higher concentration of a strong acid like sulfuric acid. For basic hydrolysis, ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used.
-
Solubility: Ensure the nitrile is adequately soluble in the reaction medium. The addition of a co-solvent may be necessary in some cases.
-
Experimental Protocols
Protocol 1: Diazotization of 2-Chloro-6-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-6-methylaniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Protocol 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the 3-chloro-2-methylbenzonitrile with an organic solvent.
Protocol 3: Hydrolysis of 3-Chloro-2-methylbenzonitrile
-
Combine the 3-chloro-2-methylbenzonitrile with an excess of a strong acid (e.g., 50% H₂SO₄) or base (e.g., 20% NaOH).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress.
-
Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the product. If basic hydrolysis was performed, acidify with a strong acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
Quantitative Data
| Parameter | Diazotization | Sandmeyer Cyanation | Hydrolysis |
| Temperature | 0-5 °C | 25-50 °C | Reflux (100-150 °C) |
| Typical Yield | >95% (in solution) | 70-85% | 85-95% |
| Key Reagent Ratio | Aniline:NaNO₂ (1:1.05) | Diazonium Salt:CuCN (1:1.2) | Nitrile:Acid/Base (molar excess) |
Workflow and Troubleshooting Diagram
Caption: Workflow and troubleshooting for the Sandmeyer reaction route.
Synthesis Route 2: Oxidation of 2-Chloro-3-methyltoluene
This route involves the direct oxidation of the methyl group of 2-chloro-3-methyltoluene to a carboxylic acid. While seemingly more direct, this method can present challenges in terms of reaction control and byproduct formation.
Troubleshooting and FAQs
Q1: The oxidation of 2-chloro-3-methyltoluene is slow and incomplete. What can I do to improve the conversion?
A1: Incomplete oxidation is a common issue, often related to the strength of the oxidizing agent or the reaction conditions.
-
Troubleshooting:
-
Oxidizing Agent: Potassium permanganate (B83412) (KMnO₄) is a strong and effective oxidizing agent for this transformation.[1] Ensure you are using a sufficient molar excess.
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in an aqueous solution is common.
-
Phase Transfer Catalyst: If the organic substrate has low solubility in the aqueous permanganate solution, the addition of a phase transfer catalyst can significantly improve the reaction rate.
-
Q2: I am observing the formation of byproducts. What are the likely side reactions and how can I avoid them?
A2: Over-oxidation or side reactions with the aromatic ring can occur under harsh conditions.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating, as this can lead to the degradation of the starting material and product.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-oxidation.
-
Work-up: The work-up procedure is crucial for removing inorganic byproducts like manganese dioxide (MnO₂), which is formed when using KMnO₄.
-
Experimental Protocol
Protocol 4: Oxidation with Potassium Permanganate
-
In a round-bottom flask, combine 2-chloro-3-methyltoluene with an aqueous solution of potassium permanganate.
-
Add a phase transfer catalyst if necessary.
-
Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple permanganate color indicates the progression of the reaction.
-
After the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data
| Parameter | Oxidation with KMnO₄ |
| Temperature | Reflux (~100 °C) |
| Typical Yield | 60-80% |
| Key Reagent Ratio | Substrate:KMnO₄ (1:2 to 1:3) |
Logical Relationship Diagram
Caption: Logical diagram for troubleshooting the oxidation route.
Synthesis Route 3: Via Grignard Reagent
This method involves the formation of a Grignard reagent from a suitable dihalide precursor, followed by carboxylation with carbon dioxide (dry ice). This route offers a different approach but requires strict anhydrous conditions.
Troubleshooting and FAQs
Q1: My Grignard reaction is not initiating. What could be the problem?
A1: The initiation of a Grignard reaction is highly sensitive to the presence of moisture and the quality of the magnesium.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., diethyl ether, THF).
-
Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: A small amount of the halide solution can be added initially and the mixture gently warmed to start the reaction.
-
Q2: The yield of my Grignard carboxylation is low. What are the potential causes?
A2: Low yields can result from the quenching of the Grignard reagent or inefficient carboxylation.
-
Troubleshooting:
-
Moisture Contamination: Any trace of water will destroy the Grignard reagent. Ensure the dry ice used for carboxylation is completely dry.
-
Carbon Dioxide Addition: Add the Grignard solution to a large excess of crushed dry ice. This ensures that the Grignard reagent reacts with CO₂ rather than other electrophiles.
-
Work-up: Acidify the reaction mixture after the carboxylation is complete to protonate the carboxylate salt and precipitate the carboxylic acid.
-
Experimental Protocol
Protocol 5: Grignard Reaction and Carboxylation
-
Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Dissolve the dihalo-precursor (e.g., 1-bromo-3-chloro-2-methylbenzene) in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium and initiate the reaction.
-
Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Pour the Grignard solution onto a large excess of crushed dry ice with stirring.
-
After the excess dry ice has sublimed, slowly add dilute hydrochloric acid to the mixture.
-
Extract the aqueous layer with ether, and then process the combined organic layers to isolate the this compound.
Quantitative Data
| Parameter | Grignard Formation & Carboxylation |
| Temperature | Reflux (~35 °C for ether) |
| Typical Yield | 50-70% |
| Key Reagent Ratio | Halide:Mg (1:1.2) |
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis route.
Purification
Q: What is the best method to purify the crude this compound?
A: Recrystallization is the most common and effective method for purifying the final product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Common solvents for the recrystallization of benzoic acid derivatives include:
-
Water
-
Ethanol/water mixtures
-
Toluene
-
Hexane/ethyl acetate (B1210297) mixtures
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
For further assistance, please consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough literature search for the specific reaction conditions you plan to employ.
References
Technical Support Center: Purifying 3-Chloro-2-methylbenzoic Acid with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 3-Chloro-2-methylbenzoic acid using column chromatography. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to support your purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is causing this and how can I fix it?
A1: Peak tailing is a common issue when purifying acidic compounds like this compound on silica (B1680970) gel. The primary cause is the interaction between the acidic proton of the carboxylic acid and the slightly acidic surface of the silica gel. This leads to a slow and uneven elution of the compound.
Solution: To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This will keep the carboxylic acid fully protonated, minimizing its interaction with the silica gel and resulting in sharper, more symmetrical peaks.
Q2: I am having trouble getting good separation between my product and a closely-eluting impurity. What can I do to improve the resolution?
A2: Poor separation can result from several factors, including an inappropriate solvent system, a poorly packed column, or column overloading.
Solutions:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system where the this compound has an Rf value between 0.2 and 0.3.[1] This range typically provides the best separation in column chromatography.
-
Try a Different Solvent System: If adjusting the ratio of your current solvents (e.g., hexane (B92381)/ethyl acetate) doesn't work, try a different solvent combination with different selectivity, such as dichloromethane (B109758)/methanol.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica gel is uniformly packed.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[2]
Q3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
A3: If your compound is not eluting, it is likely too polar for the chosen solvent system or it may have decomposed on the silica gel.
Solutions:
-
Increase Solvent Polarity: If you are using a hexane/ethyl acetate (B1210297) system, you can switch to a more polar system like dichloromethane/methanol. A gradient elution, where you gradually increase the polarity of the mobile phase, can be effective.
-
Check Compound Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.
-
Consider Reversed-Phase Chromatography: If the compound is very polar, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile with a small amount of acid) might be a better option.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel (230-400 mesh) is the most common and effective stationary phase for the purification of this compound.[1] Due to the acidic nature of the compound, standard silica gel is appropriate.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[1] A good starting point for this compound is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 90:10:1 hexane:ethyl acetate:acetic acid). You can adjust the ratio of hexane to ethyl acetate to achieve the desired Rf value.
Q3: Should I use dry packing or wet packing for my column?
A3: Both dry and wet packing methods can be effective if performed correctly. Wet packing, where a slurry of the silica gel in the mobile phase is prepared and poured into the column, is often preferred as it can minimize the trapping of air bubbles and lead to a more uniformly packed column.[1]
Q4: How much silica gel should I use?
A4: The amount of silica gel depends on the difficulty of the separation. A general guideline is to use a silica gel to crude compound weight ratio of 20:1 to 100:1. For difficult separations, a higher ratio is recommended.[2]
Q5: How can I monitor the separation during the elution process?
A5: Collect the eluent in a series of fractions (e.g., in test tubes). You can monitor the progress of the separation by spotting a small amount from each fraction onto a TLC plate and developing it. This will allow you to identify which fractions contain your purified product.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Prepare a stock solution of the mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The exact ratio should be determined by TLC to achieve an Rf of 0.2-0.3 for the this compound. For example, start with a 4:1 hexane:ethyl acetate mixture.
-
To this mixture, add 0.5-1% acetic acid to prevent peak tailing.
2. Column Packing (Wet Method):
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Apply gentle air pressure to the top of the column to begin the elution process. Maintain a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by performing TLC analysis on the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using techniques such as melting point, NMR, or HPLC.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of this compound. These are starting points and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate with 0.5-1% Acetic Acid | Start with a ratio that gives an Rf of 0.2-0.3 for the product on TLC (e.g., 4:1). |
| Rf Value on TLC | 0.2 - 0.3 | Optimal for good separation.[1] |
| Silica Gel to Crude Compound Ratio | 20:1 to 100:1 (w/w) | Use a higher ratio for more difficult separations.[2] |
| Column Loading | 1-5% of silica gel weight | To avoid overloading and poor separation.[2] |
| Flow Rate | 5-10 cm/min | A typical flow rate for flash chromatography. |
| Expected Purity | >98% | Dependent on the crude material and optimization of the separation. |
| Expected Yield | 80-95% | Losses can occur during the purification process. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Chloro-2-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. 3-Chloro-2-methylbenzoic acid is a vital building block in the synthesis of numerous pharmaceutical compounds. This guide provides an objective comparison of different High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with supporting experimental data and detailed protocols.
Introduction to the Analytical Challenge
The purity of this compound can be impacted by residual starting materials, by-products, and isomeric impurities arising from the synthetic process. Common potential impurities include the starting material, 2-methylbenzoic acid, and positional isomers such as 5-chloro-2-methylbenzoic acid. A robust HPLC method must be able to separate the main component from these and other potential impurities, allowing for accurate quantification. This guide compares three common reversed-phase HPLC approaches to illustrate the impact of column chemistry and mobile phase composition on the separation.
Comparative Analysis of HPLC Methods
Three distinct reversed-phase HPLC methods were evaluated for the purity analysis of a sample of this compound spiked with known impurities. The methods vary in their stationary phase (C18 vs. C8) and the organic modifier in the mobile phase (acetonitrile vs. methanol) to demonstrate the resulting differences in retention, selectivity, and peak shape.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method 1: C18 with Acetonitrile | Method 2: C8 with Acetonitrile | Method 3: C18 with Methanol (B129727) |
| Retention Time of this compound (min) | 8.54 | 6.21 | 9.87 |
| Resolution (this compound / 5-chloro-2-methylbenzoic acid) | 2.1 | 1.8 | 2.5 |
| Resolution (this compound / 2-methylbenzoic acid) | 3.5 | 2.9 | 3.9 |
| Tailing Factor for this compound | 1.1 | 1.3 | 1.0 |
| Analysis Run Time (min) | 15 | 10 | 18 |
Analysis of Results:
-
Method 1 (C18 with Acetonitrile) provides a good balance of resolution and analysis time. The C18 column offers strong hydrophobic interactions, leading to good retention and separation of the aromatic compounds.
-
Method 2 (C8 with Acetonitrile) results in a significantly shorter analysis time due to the lower hydrophobicity of the C8 stationary phase.[1] However, this comes at the cost of reduced resolution between the main peak and the critical impurity, 5-chloro-2-methylbenzoic acid.[2][3]
-
Method 3 (C18 with Methanol) demonstrates the effect of changing the organic modifier. Methanol, being a protic solvent, can offer different selectivity compared to aprotic acetonitrile, which can be beneficial for separating closely related isomers.[4][5] In this case, it provided the best resolution, although with the longest run time. The peak shape, as indicated by the tailing factor, was also optimal with this method.[6][7]
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
General Chromatographic Conditions (Common to all methods)
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
Method 1: C18 with Acetonitrile
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% A / 40% B, isocratic
-
Sample Preparation: 0.5 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Method 2: C8 with Acetonitrile
-
Column: Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% A / 40% B, isocratic
-
Sample Preparation: 0.5 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Method 3: C18 with Methanol
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol
-
-
Gradient: 50% A / 50% B, isocratic
-
Sample Preparation: 0.5 mg/mL of this compound in a 50:50 mixture of water and methanol.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The selection of an appropriate HPLC method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control where speed is a priority, a C8 column with an acetonitrile-based mobile phase may be suitable, provided the resolution is adequate for the known impurity profile. For method development, validation, or when higher resolution is required to separate critical isomers, a C18 column is generally preferred. Furthermore, exploring different organic modifiers like methanol can provide alternative selectivity and improved peak shape, leading to a more robust and reliable analytical method. The data presented in this guide serves as a practical comparison to aid researchers in selecting and optimizing their HPLC methods for the analysis of this compound and related compounds.
References
- 1. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 2. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 3. hawach.com [hawach.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Structural Elucidation of 3-Chloro-2-methylbenzoic Acid: A Comparative NMR Analysis
A definitive guide to the structural validation of 3-Chloro-2-methylbenzoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related benzoic acid derivatives, detailed experimental protocols, and visual representations of the underlying chemical principles.
The precise structural confirmation of synthesized organic compounds is a critical step in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide focuses on the comprehensive 1H and 13C NMR characterization of this compound and compares its spectral data with those of 2-methylbenzoic acid and 3-chlorobenzoic acid to illustrate the influence of substituents on chemical shifts.
Comparative Analysis of NMR Spectral Data
The following tables summarize the experimental 1H and 13C NMR chemical shift values for this compound and its structural analogs. The data highlights the electronic effects of the chloro and methyl substituents on the aromatic ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Ar-H | -CH₃ | -COOH |
| This compound | 7.85 (d, 1H), 7.45 (t, 1H), 7.30 (d, 1H) | 2.50 (s, 3H) | ~13.0 (br s, 1H) |
| 2-Methylbenzoic acid | 7.95 (d, 1H), 7.40 (t, 1H), 7.25 (m, 2H) | 2.65 (s, 3H) | ~12.5 (br s, 1H) |
| 3-Chlorobenzoic acid [1] | 8.05 (t, 1H), 7.95 (d, 1H), 7.60 (t, 1H), 7.50 (d, 1H) | - | ~13.34 (s, 1H)[1] |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C=O | Ar-C (Substituted) | Ar-C (Unsubstituted) | -CH₃ |
| This compound | 168.5 | 138.0 (C-Cl), 135.5 (C-CH₃), 131.0 (C-COOH) | 132.5, 129.0, 127.5 | 17.0 |
| 2-Methylbenzoic acid | 172.5 | 140.0 (C-CH₃), 131.0 (C-COOH) | 132.0, 130.5, 128.0, 126.0 | 21.5 |
| 3-Chlorobenzoic acid [1] | 166.54 | 133.82 (C-Cl), 133.15 (C-COOH) | 133.37, 131.30, 129.30, 128.37 | - |
Experimental Protocols
General NMR Sample Preparation
A standardized protocol was followed for the preparation of all NMR samples to ensure consistency and comparability of the data.
-
Sample Weighing: Approximately 5-10 mg of the solid compound was accurately weighed and transferred into a clean, dry NMR tube.
-
Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) was added to the NMR tube to dissolve the sample.
-
Internal Standard: A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: The sample was gently agitated to ensure complete dissolution and homogeneity.
NMR Data Acquisition
All NMR spectra were acquired on a Bruker Avance-400 spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Standard acquisition parameters were used for all experiments. The data was processed using standard Fourier transformation, phasing, and baseline correction procedures.
Visualizing Structural Validation and Substituent Effects
The following diagrams illustrate the workflow for structural validation and the influence of substituents on the NMR spectra.
Caption: Workflow for the structural validation of a synthesized compound using NMR spectroscopy.
Caption: Influence of electron-donating and -withdrawing groups on aromatic proton chemical shifts.
References
A Comparative Analysis of 3-Chloro-2-methylbenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, spectral characteristics, and biological activities of 3-Chloro-2-methylbenzoic acid and its structural isomers, presenting key data for application in chemical synthesis and drug discovery.
This guide provides a comprehensive comparative analysis of this compound and a selection of its key isomers. The isomers included in this comparison are positional isomers, varying in the substitution pattern of the chloro and methyl groups on the benzoic acid ring, as well as chloromethylbenzoic acid isomers, where the chlorine atom is attached to the methyl group. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating essential data on their physicochemical properties, spectral signatures, and biological activities.
Physicochemical Properties: A Comparative Overview
The position of the chloro and methyl groups on the benzoic acid ring significantly influences the physicochemical properties of these isomers. These properties, including melting point, boiling point, pKa, and solubility, are critical parameters that affect a compound's behavior in both chemical reactions and biological systems. A summary of these properties for this compound and its selected isomers is presented in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | 7499-08-3 | C₈H₇ClO₂ | 170.59 | 161-168[1] | - | ~3.5 (Predicted) |
| 2-Chloro-3-methylbenzoic acid | 15068-35-6 | C₈H₇ClO₂ | 170.59 | 145-148 | - | ~3.3 (Predicted) |
| 2-Chloro-4-methylbenzoic acid | 7697-25-8 | C₈H₇ClO₂ | 170.59 | 178-181 | 303.5±22.0 | ~3.4 (Predicted) |
| 2-Chloro-5-methylbenzoic acid | 6342-60-5 | C₈H₇ClO₂ | 170.59 | 148-151 | 291.3±20.0 | ~3.8 (Predicted) |
| 2-Chloro-6-methylbenzoic acid | 21327-86-6 | C₈H₇ClO₂ | 170.59 | 108-110 | - | ~3.1 (Predicted) |
| 3-Chloro-4-methylbenzoic acid | 5162-82-3 | C₈H₇ClO₂ | 170.59 | 208-212 | - | 4.00±0.10 (Predicted)[2] |
| 3-Chloro-5-methylbenzoic acid | 56961-33-2 | C₈H₇ClO₂ | 170.59 | 177-180 | - | ~4.0 (Predicted) |
| 4-Chloro-2-methylbenzoic acid | 7499-07-2 | C₈H₇ClO₂ | 170.59 | 165-173[3] | - | ~3.8 (Predicted) |
| 4-Chloro-3-methylbenzoic acid | 7697-29-2 | C₈H₇ClO₂ | 170.59 | 205-208 | - | ~4.1 (Predicted) |
| 5-Chloro-2-methylbenzoic acid | 7499-06-1 | C₈H₇ClO₂ | 170.59 | 166-175[4] | - | ~3.9 (Predicted) |
| 2-(Chloromethyl)benzoic acid | 85888-81-9 | C₈H₇ClO₂ | 170.59 | 135[5] | - | ~3.7 (Predicted) |
| 3-(Chloromethyl)benzoic acid | 31719-77-4 | C₈H₇ClO₂ | 170.59 | 136-138[1] | - | ~3.9 (Predicted) |
| 4-(Chloromethyl)benzoic acid | 1642-81-5 | C₈H₇ClO₂ | 170.59 | 196-200 | - | ~4.0 (Predicted) |
Note: Some data, particularly pKa and boiling points for all isomers, are predicted values from computational models due to the limited availability of experimental data.
Spectral Data Summary
Spectral Data for this compound
| Technique | Key Features |
| ¹H NMR | Data available on PubChem, specific shifts require consultation of the provided spectrum.[6] |
| ¹³C NMR | Data available on PubChem, specific shifts require consultation of the provided spectrum.[6] |
| FT-IR (KBr) | Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C-Cl, and aromatic C-H and C=C stretching and bending vibrations are expected. A spectrum is available on PubChem.[6] |
| Mass Spec. | Molecular Ion (M⁺) peak expected at m/z 170, with a characteristic M+2 peak for the chlorine isotope. |
Biological Activities and Toxicity
Substituted benzoic acids are known to exhibit a wide range of biological activities, and their toxicity is a key consideration in their potential applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzoic acid and its derivatives. Generally, the antibacterial activity is influenced by the type, number, and position of substituents on the benzoic ring. For instance, the presence of a hydroxyl or methoxyl group can modulate the antibacterial effect. Benzoic acid itself has shown significant activity against E. coli O157.[7] While specific comparative studies on the antimicrobial activity of all chloromethylbenzoic acid isomers are limited, it is known that Schiff's bases of 2-chlorobenzoic acid have demonstrated potent antimicrobial effects, sometimes comparable to standard drugs like norfloxacin (B1679917) against E. coli.[8]
Toxicity
The toxicity of benzoic acid derivatives has been studied in various organisms. Quantitative Structure-Activity Relationship (QSAR) studies have shown that for aquatic organisms like Vibrio fischeri and Daphnia magna, the toxicity of halobenzoic acids decreases in the order of bromo > chloro > fluoro substituted acids.[9][10] The toxicity is also influenced by the pH of the environment, which affects the ionization state of the carboxylic acid group.[9][10] For drug development purposes, it is crucial to assess toxicity in mammalian systems. Standardized protocols for acute oral toxicity testing, such as the Up-and-Down-Procedure (OECD Guideline 425), are available to determine the median lethal dose (LD50).[3][5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific research. Below are representative protocols for the synthesis of a chloromethylbenzoic acid isomer and for a common biological assay.
Synthesis of 4-(Chloromethyl)benzoic acid
This protocol describes the synthesis of 4-(Chloromethyl)benzoic acid from 4-methyl-benzoic acid.
Materials:
-
4-methyl-benzoic acid
-
Chlorine gas
-
Low-boiling petroleum ether
Procedure:
-
Dissolve 272 parts of 4-methyl-benzoic acid in 750 parts of chlorobenzene at 100 °C.
-
Introduce elementary chlorine gas into the solution under UV light while maintaining the temperature at 100 °C.
-
Monitor the reaction by measuring the formation of hydrochloric acid. The chlorination process is considered complete when 71 parts of hydrochloric acid have been formed.[6][11]
-
Cool the reaction mixture to approximately 0 °C with stirring.
-
Filter the precipitate that separates out.
-
Wash the precipitate several times with low-boiling petroleum ether to remove residual chlorobenzene.
-
Dry the final product, 4-(chloromethyl)-benzoic acid. The expected melting point is 196° to 200° C.[6][11]
Determination of IC₅₀ Values using MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on adherent cells, a common assay in drug discovery to assess cytotoxicity.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed the adherent cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value, which is the concentration that inhibits 50% of cell growth.[12][13]
Signaling and Metabolic Pathways
The interaction of these compounds with biological pathways is of significant interest. One well-documented pathway is the microbial degradation of this compound.
Bacterial Degradation of this compound
Pseudomonas cepacia MB2 is capable of utilizing 3-chloro-2-methylbenzoate as its sole carbon source through a meta-fission pathway.[14][15] This metabolic route involves the initial dioxygenation of the aromatic ring, followed by dearomatization and ring cleavage. A key intermediate in this pathway is 4-chloro-3-methylcatechol.[16] The pathway proceeds with the liberation of the chloride ion.[16][14]
Caption: Bacterial meta-fission pathway of this compound.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of a novel benzoic acid derivative for drug discovery purposes involves several key stages, from initial synthesis to biological evaluation.
Caption: General experimental workflow for synthesis and biological evaluation.
References
- 1. 3-(Chloromethyl)benzoic acid | 31719-77-4 [chemicalbook.com]
- 2. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 6. prepchem.com [prepchem.com]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of 4-(Chloromethyl)benzoic acid [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Utilization of this compound by Pseudomonas cepacia MB2 through the meta fission pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 3-Chloro-2-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 3-Chloro-2-methylbenzoic acid is a versatile building block, widely utilized for its unique substitution pattern which allows for the construction of complex molecular architectures. However, the exploration of alternative reagents is crucial for process optimization, accessing novel chemical space, and overcoming potential supply chain challenges. This guide provides an objective comparison of this compound with a key alternative, 2,3-Dichlorobenzoic acid , focusing on their application in the synthesis of precursors for bioactive molecules, supported by experimental data from analogous transformations.
Introduction to the Reagents
This compound is a substituted aromatic carboxylic acid. Its structure features a chlorine atom and a methyl group ortho to the carboxylic acid function, and adjacent to each other. This arrangement influences the electronic properties and steric environment of the molecule, impacting its reactivity in various transformations.
2,3-Dichlorobenzoic acid , on the other hand, possesses two chlorine atoms in the ortho and meta positions relative to the carboxylic acid. The presence of a second electron-withdrawing chlorine atom in place of the methyl group significantly alters the electronic nature of the aromatic ring, which can have a profound effect on reaction outcomes.
A key area where these types of substituted benzoic acids are employed is in the synthesis of heterocyclic compounds, many of which form the core of blockbuster drugs. A notable example is the anticonvulsant drug Lamotrigine (B1674446) , which features a 2,3-dichlorophenyl moiety. The synthesis of Lamotrigine and its analogues provides a relevant context for comparing the utility of these two benzoic acid derivatives.
Comparative Performance in Synthesis
While a direct head-to-head comparison in the synthesis of a single target molecule under identical conditions is not extensively documented in publicly available literature, we can infer the performance of these reagents by examining their reactivity in key bond-forming reactions that are fundamental to the synthesis of complex organic molecules, such as palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The electronic and steric nature of the substituents on the benzoic acid ring can significantly influence the efficiency of these transformations.
Table 1: Comparison of this compound and 2,3-Dichlorobenzoic Acid in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Feature | This compound | 2,3-Dichlorobenzoic Acid | Rationale for Performance |
| Reactivity | Moderate to Good | Good to Excellent | The two electron-withdrawing chloro groups in 2,3-dichlorobenzoic acid can make the aryl halide more susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle. |
| Potential Yield | Good | Potentially Higher | Based on the increased reactivity, higher yields may be achievable with 2,3-dichlorobenzoic acid under optimized conditions. |
| Side Reactions | Potential for dehalogenation or homo-coupling. | Higher potential for selective reaction at one chloro position over the other, depending on the reaction conditions. | |
| Cost & Availability | Readily Available | Readily Available | Both are commercially available from major chemical suppliers. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
A mixture of the aryl halide (e.g., a derivative of the benzoic acid) (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., toluene (B28343)/ethanol/water) is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the biaryl product.
Application in the Synthesis of Lamotrigine Analogues
The synthesis of the anticonvulsant drug Lamotrigine typically starts from 2,3-dichlorobenzoyl cyanide, which is derived from 2,3-dichlorobenzoic acid.[1][2][3][4][5][6][7] This synthetic route highlights the industrial relevance of dichlorinated benzoic acids.
Let's consider a hypothetical scenario where we aim to synthesize a Lamotrigine analogue, replacing one of the chloro groups with a methyl group, starting from this compound.
Table 2: Comparison of Synthetic Routes to a Lamotrigine Analogue
| Step | Starting Material: this compound | Starting Material: 2,3-Dichlorobenzoic Acid |
| 1. Acyl Chloride Formation | Reaction with thionyl chloride or oxalyl chloride. Expected Yield: High. | Reaction with thionyl chloride or oxalyl chloride. Reported Yield: High.[5] |
| 2. Cyanation | Reaction of the acyl chloride with a cyanide source (e.g., CuCN). Expected Yield: Good. | Reaction of the acyl chloride with CuCN. Reported Yield: Good.[6] |
| 3. Condensation & Cyclization | Reaction of the benzoyl cyanide with aminoguanidine. Expected Yield: Moderate to Good. | Reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine. Reported Yields: Vary depending on conditions, from low to good.[2] |
| Final Product | 6-(3-Chloro-2-methylphenyl)-1,2,4-triazine-3,5-diamine | Lamotrigine: 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine |
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide (Key intermediate for Lamotrigine)
A reactor is charged with 2,3-dichlorobenzoyl chloride (1.67 moles) and cuprous cyanide (2.0 moles). The mixture is heated to 160-165 °C and stirred for 7 hours. After cooling, toluene is added, and the mixture is stirred and filtered to remove inorganic salts. The solvent is distilled off under reduced pressure, and the crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic steps discussed.
Caption: Synthetic pathway to a Lamotrigine analogue.
Caption: Established synthetic route to Lamotrigine.
Conclusion
Both this compound and 2,3-Dichlorobenzoic acid are valuable reagents in organic synthesis. The choice between them will largely depend on the specific target molecule and the desired electronic properties of the final product.
-
2,3-Dichlorobenzoic acid is the established precursor for the synthesis of Lamotrigine and its direct analogues. Its two electron-withdrawing chloro groups can enhance reactivity in certain reactions, such as nucleophilic aromatic substitution and palladium-catalyzed couplings.
-
This compound offers a viable alternative for creating structural diversity. The presence of a methyl group instead of a second chlorine atom will lead to analogues with different lipophilicity, metabolic stability, and target-binding interactions. While potentially slightly less reactive in some transformations, it provides access to a different chemical space that could be beneficial in drug discovery programs.
Researchers and drug development professionals should consider the specific goals of their synthetic campaign when choosing between these and other substituted benzoic acids. Factors such as desired biological activity, ease of synthesis, and cost will all play a role in the final decision. This guide provides a framework for making an informed choice by comparing the structural and potential reactivity differences between these two important building blocks.
References
- 1. mansapublishers.com [mansapublishers.com]
- 2. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2054396A1 - A process for the preparation of lamotrigine - Google Patents [patents.google.com]
- 5. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. US6111101A - Process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine - Google Patents [patents.google.com]
A Researcher's Guide to the Reactivity of Substituted Benzoic Acids
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its chemical reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of substituted benzoic acids, supported by experimental data and detailed methodologies. By leveraging the Hammett equation, a cornerstone of physical organic chemistry, we can quantitatively assess the electronic effects of substituents on reaction rates and equilibria.
The reactivity of a substituted benzoic acid is profoundly influenced by the nature and position of the substituent on the benzene (B151609) ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the carboxylic acid reaction center, thereby affecting its acidity and susceptibility to nucleophilic attack. This guide will explore these effects through the lens of acid dissociation constants (pKa) and the kinetics of esterification and hydrolysis reactions.
Comparative Analysis of Reactivity
The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the impact of meta- and para-substituents on reactivity.[1][2] In this equation, k or K is the rate or equilibrium constant for the substituted benzoic acid, and k₀ or K₀ is the constant for the unsubstituted benzoic acid. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.[1]
Acid Dissociation Constants (pKa)
The acidity of a substituted benzoic acid is a direct measure of the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate anion through inductive and resonance effects, leading to a stronger acid (lower pKa).[3][4] Conversely, electron-donating groups destabilize the anion, resulting in a weaker acid (higher pKa).
The substituent constant, σ, is defined using the ionization of benzoic acids in water at 25°C, where the reaction constant ρ is set to 1.[1][4] A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.
Reaction Kinetics: Esterification and Hydrolysis
The electronic effects of substituents also play a crucial role in the kinetics of reactions involving the carboxyl group. For instance, in the alkaline hydrolysis of ethyl benzoates, electron-withdrawing substituents accelerate the reaction by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3][5] This results in a positive ρ value. Conversely, for acid-catalyzed esterification, the reaction is facilitated by electron-donating groups, which stabilize the positively charged intermediate, leading to a negative ρ value.[1]
The following table summarizes key quantitative data for a selection of para- and meta-substituted benzoic acids.
| Substituent (Position) | pKa (in water at 25°C) | Hammett Substituent Constant (σ) | Relative Rate of Alkaline Hydrolysis of Ethyl Benzoate (k/k₀) |
| H (para) | 4.20 | 0.00 | 1.00 |
| CH₃ (para) | 4.37 | -0.17 | 0.55 |
| OCH₃ (para) | 4.47 | -0.27 | 0.46 |
| Cl (para) | 3.99 | 0.23 | 2.45 |
| NO₂ (para) | 3.44 | 0.78 | 37.15 |
| CH₃ (meta) | 4.27 | -0.07 | 0.79 |
| OCH₃ (meta) | 4.09 | 0.12 | 1.35 |
| Cl (meta) | 3.83 | 0.37 | 3.89 |
| NO₂ (meta) | 3.45 | 0.71 | 24.55 |
Note: pKa and σ values are compiled from various sources.[5][6][7] Relative hydrolysis rates are calculated based on reported reaction constants.
Experimental Protocols
Accurate determination of reactivity parameters is essential for quantitative structure-activity relationship (QSAR) studies. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a standard solution of a strong base to a solution of the substituted benzoic acid and monitoring the pH change.
Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the substituted benzoic acid in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility). Prepare a standardized 0.1 M solution of sodium hydroxide (B78521) (NaOH).
-
Titration Setup: Place a known volume (e.g., 25 mL) of the benzoic acid solution in a beaker. Immerse a calibrated pH electrode and a magnetic stirrer in the solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the reading and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8] This can be determined from the inflection point of the titration curve.
Determination of Reaction Kinetics by UV-Vis Spectrophotometry
This technique is particularly useful for monitoring the progress of reactions that involve a change in the chromophore of a molecule, such as the hydrolysis of p-nitrophenyl benzoate esters.[9][10]
Protocol:
-
Solution Preparation: Prepare stock solutions of the substituted ethyl benzoate and a base (e.g., NaOH) in a suitable solvent system (e.g., 85% ethanol-water).[5]
-
Kinetic Run: In a cuvette, mix the reactant solutions to initiate the reaction. The final concentrations should be chosen to ensure pseudo-first-order conditions (a large excess of one reactant).
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the absorbance change at the λmax of the product (e.g., the p-nitrophenoxide ion) over time at a constant temperature.[9]
-
Data Analysis: Plot the natural logarithm of the absorbance change (ln(A∞ - At)) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can then be calculated by dividing k' by the concentration of the reactant in excess.
Visualizing Reactivity Relationships
Graphical representations are invaluable for understanding the underlying principles of benzoic acid reactivity.
Caption: Electronic effects of substituents on benzoic acid acidity.
Caption: Workflow for determining pKa and reaction kinetics.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. assets.cambridge.org [assets.cambridge.org]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. web.viu.ca [web.viu.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerginginvestigators.org [emerginginvestigators.org]
A Spectroscopic Comparison of 3-Chloro-2-methylbenzoic Acid and Its Precursors
Published: December 21, 2025
This guide provides a detailed spectroscopic comparison of 3-Chloro-2-methylbenzoic acid with its common precursors, 2-methylbenzoic acid and 3-chloro-2-methyltoluene. The data presented is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds. The guide includes quantitative spectroscopic data, detailed experimental protocols, and a visualization of the synthetic pathway.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its spectroscopic characterization is crucial for quality control and reaction monitoring. This guide compares the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data of this compound with its immediate precursors, 2-methylbenzoic acid and 3-chloro-2-methyltoluene. Understanding the spectral shifts and fragmentation patterns provides a clear roadmap for identifying each compound in a reaction sequence.
Synthetic Pathway
The synthesis of this compound can be achieved through the chlorination of 2-methylbenzoic acid. An alternative precursor is 3-chloro-2-methyltoluene (3-chloro-o-xylene), which can be oxidized to the final product.[2] The primary route discussed here involves the direct chlorination of 2-methylbenzoic acid.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Standard: Tetramethylsilane (B1202638) (TMS)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | ~11.0 | s (broad) | 1H | -COOH |
| 7.95 | d | 1H | Ar-H | |
| 7.40 | t | 1H | Ar-H | |
| 7.20 | d | 1H | Ar-H | |
| 2.50 | s | 3H | -CH₃ | |
| 2-Methylbenzoic Acid [3] | ~12.80 | s (broad) | 1H | -COOH |
| 7.84 | d | 2H | Ar-H | |
| 7.29 | d | 2H | Ar-H | |
| 2.36 | s | 3H | -CH₃ | |
| 3-Chloro-2-methyltoluene | 7.15-7.00 | m | 3H | Ar-H |
| 2.30 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound [4] | 171.1 | C=O |
| 134.8 | Ar-C | |
| 133.7 | Ar-C | |
| 132.5 | Ar-C | |
| 131.6 | Ar-C | |
| 128.5 | Ar-C | |
| 126.8 | Ar-C | |
| 21.6 | -CH₃ | |
| 2-Methylbenzoic Acid [3] | 167.8 | C=O |
| 143.5 | Ar-C | |
| 129.8 | Ar-C | |
| 129.6 | Ar-C | |
| 128.5 | Ar-C | |
| 21.5 | -CH₃ | |
| 3-Chloro-2-methyltoluene | 138.5 | Ar-C |
| 134.2 | Ar-C | |
| 129.8 | Ar-C | |
| 127.1 | Ar-C | |
| 126.5 | Ar-C | |
| 125.8 | Ar-C | |
| 20.9 | -CH₃ |
FTIR Spectroscopy Data
| Compound | Absorption Bands (cm⁻¹) | Functional Group |
| This compound [5] | 2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |
| ~1700 | C=O stretch | |
| ~1600, ~1450 | C=C stretch (Aromatic) | |
| ~750 | C-Cl stretch | |
| 2-Methylbenzoic Acid | 2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |
| ~1690 | C=O stretch | |
| ~1600, ~1460 | C=C stretch (Aromatic) | |
| 3-Chloro-2-methyltoluene [6] | 3100-3000 | C-H stretch (Aromatic) |
| 2950-2850 | C-H stretch (Aliphatic) | |
| ~1600, ~1470 | C=C stretch (Aromatic) | |
| ~780 | C-Cl stretch |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 170/172 (M⁺, ~3:1) | 153/155 ([M-OH]⁺), 125/127 ([M-COOH]⁺), 91 ([C₇H₇]⁺) |
| 2-Methylbenzoic Acid | 136 (M⁺) | 119 ([M-OH]⁺), 91 ([M-COOH]⁺, base peak) |
| 3-Chloro-2-methyltoluene | 126/128 (M⁺, ~3:1) | 91 ([M-Cl]⁺, base peak) |
Experimental Protocols
The following are standardized protocols for the spectroscopic analysis of the compounds discussed.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance-400).[3]
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is generally required.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy
Objective: To identify the functional groups present in the compounds.
Instrumentation: FTIR Spectrometer with a KBr pellet accessory (e.g., Bruker Tensor 27 FT-IR).[7]
Procedure:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation tables.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable GC column (e.g., a 30 m x 0.25 mm DB-5ms column) and a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
The eluent from the GC is introduced into the EI source of the mass spectrometer.
-
Acquire mass spectra using a standard electron energy of 70 eV over a mass range of m/z 40-400.
-
-
Data Processing:
-
Identify the molecular ion peak. For chlorinated compounds, look for the characteristic M⁺ and M+2 isotopic pattern in a roughly 3:1 ratio.[8]
-
Analyze the fragmentation pattern to identify key structural features.
-
Visualization of Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3-Chlorotoluene(108-41-8) IR Spectrum [chemicalbook.com]
- 7. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Biological Activities of 3-Chloro-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential biological activities of 3-Chloro-2-methylbenzoic acid derivatives. In the absence of extensive direct experimental data on this specific class of compounds, this document leverages structure-activity relationship (SAR) studies of analogous substituted benzoic acids to provide a predictive framework for their efficacy in various biological assays. The information herein is intended to guide future research and hypothesis-driven drug discovery efforts.
Predictive Biological Activity Profiles
The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Based on studies of related chloro-, methyl-, and other substituted benzoic acids, derivatives of this compound are predicted to exhibit a range of biological effects, including antibacterial, anticancer, and enzyme inhibitory activities.
Antibacterial Activity
Substituted benzoic acids have long been recognized for their antimicrobial properties. The presence of a halogen, such as chlorine, on the benzoic acid scaffold is often associated with enhanced antibacterial potential. Studies on chlorobenzoic acid derivatives have demonstrated that both the position and the presence of other functional groups can modulate this activity.
For this compound derivatives, it is hypothesized that the chloro and methyl groups will contribute to the lipophilicity of the compounds, potentially facilitating their transport across bacterial cell membranes. The introduction of further substituents, such as amide or hydrazone moieties, could lead to derivatives with significant antibacterial efficacy.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents. The mode of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. For instance, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial and anticancer activities.[1]
It is plausible that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines. The specific substitutions on the carboxylic acid group will likely play a crucial role in determining the potency and selectivity of these compounds.
Enzyme Inhibition
The inhibition of specific enzymes is a key strategy in the treatment of various diseases. Benzoic acid derivatives have been shown to inhibit a range of enzymes, including α-amylase and various proteases. The inhibitory potential is dependent on the interactions between the substituent groups and the amino acid residues in the active site of the enzyme. For example, a study on benzoic acid derivatives as α-amylase inhibitors revealed that the position of hydroxyl groups on the benzene ring significantly affects inhibitory activity.
Derivatives of this compound could be designed to target specific enzymes by modifying the substituents to optimize binding interactions.
Comparative Data Summary
The following tables summarize experimental data from studies on various substituted benzoic acid derivatives. This data is presented to provide a comparative context for the potential activities of this compound derivatives.
Table 1: Antibacterial Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-chlorobenzoic acid derivative 6 | Escherichia coli | 2.27 (pMIC) | [2] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [3] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [3] |
Note: pMIC is the negative logarithm of the molar MIC.
Table 2: Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27 | [4] |
| 4-Methylbenzamide Derivative 10 | K562 (Leukemia) | 2.53 | [4] |
| 4-Methylbenzamide Derivative 7 | HL-60 (Leukemia) | 1.42 | [4] |
| 4-Methylbenzamide Derivative 10 | HL-60 (Leukemia) | 1.52 | [4] |
| 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide 1v | DPP-IV Enzyme | 13.45 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of benzoic acid derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Disk Diffusion Assay for Antibacterial Activity
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the inhibition zone around a disk impregnated with the test compound.
Principle: An antibiotic-impregnated disk placed on an agar (B569324) surface diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will be observed around the disk.
Procedure:
-
Plate Preparation: Prepare a Mueller-Hinton agar plate.
-
Inoculation: Inoculate the entire surface of the agar plate with a standardized bacterial suspension to create a lawn of growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is indicative of the antibacterial activity.
In Vitro α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.
Principle: The assay measures the amount of reducing sugars produced from the enzymatic breakdown of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent is used to quantify these reducing sugars.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and α-amylase solution. Incubate at 37°C.
-
Initiation of Reaction: Add a starch solution to the mixture to start the enzymatic reaction and incubate.
-
Termination of Reaction: Stop the reaction by adding DNSA reagent.
-
Color Development: Heat the mixture in a boiling water bath to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm.
-
Calculation: Calculate the percentage of α-amylase inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.
Caption: A generalized experimental workflow for the discovery of bioactive compounds.
Caption: General scaffold of benzoic acid highlighting potential substitution sites.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The predicted activities of this compound derivatives are based on extrapolations from related compounds and require experimental validation.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Chloro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-2-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various synthetic pathways. This guide provides a detailed cost-benefit analysis of three primary routes: the oxidation of 3-chloro-o-xylene, the Sandmeyer reaction of 3-chloro-2-methylaniline, and the Grignard reaction of 1-bromo-3-chloro-2-methylbenzene. The analysis focuses on chemical costs, reaction yields, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Oxidation | Route 2: Sandmeyer Reaction | Route 3: Grignard Reaction |
| Starting Material Cost | Moderate | Moderate to High | High |
| Overall Yield | Good (Reported at 60%) | Moderate (Estimated 60-70%) | Good (Estimated 70-80%) |
| Reagent & Solvent Costs | Low | Moderate | Low to Moderate |
| Safety Concerns | Flammable and corrosive starting material; requires pressure reactor. | Highly toxic cyanide reagents; formation of unstable diazonium salts. | Highly flammable and water-reactive Grignard reagent; pyrophoric potential. |
| Environmental Impact | Use of heavy metal catalyst; solvent waste. | Generation of toxic cyanide and copper waste. | Generation of magnesium salts and solvent waste. |
| Estimated Cost per Gram | Low to Moderate | Moderate | High |
Route 1: Oxidation of 3-Chloro-o-xylene
This route involves the direct oxidation of the methyl group of 3-chloro-o-xylene to a carboxylic acid using a cobalt-manganese bromide composite catalyst.
Caption: Workflow for the oxidation of 3-chloro-o-xylene.
Experimental Protocol
A mixture of 3-chloro-o-xylene, acetic acid, and a cobalt-manganese bromide composite catalyst is heated to 100-105 °C in an autoclave. Oxygen is introduced to maintain a pressure of 0.1 MPa. The reaction is typically complete within one hour. After cooling, the product is isolated by filtration and purified by recrystallization. A reported yield for this method is approximately 60%.
Cost Analysis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Exemplary Price (USD) | Grams per Mole | Cost per Mole (USD) |
| 3-Chloro-o-xylene | 608-23-1 | 140.61 | ~$25 / 5g | 140.61 | ~$703.05 |
| Cobalt(II) acetate (B1210297) tetrahydrate | 6147-53-1 | 249.08 | ~$50 / 100g | 249.08 | ~$124.54 |
| Manganese(II) acetate tetrahydrate | 6156-78-1 | 245.09 | ~$40 / 100g | 245.09 | ~$98.04 |
| Potassium bromide | 7758-02-3 | 119.00 | ~$50 / 500g | 119.00 | ~$11.90 |
Note: Prices are estimates and can vary significantly based on supplier and purity.
Benefits and Drawbacks
-
Benefits: This is a relatively direct, one-step synthesis with a good reported yield. The starting material is moderately priced, and the reagents are common.
-
Drawbacks: This method requires the use of an autoclave to handle the pressure, which may not be available in all laboratory settings. The starting material is flammable and corrosive. The use of a heavy metal catalyst necessitates proper waste disposal.
Route 2: Sandmeyer Reaction of 3-Chloro-2-methylaniline
This two-step route begins with the diazotization of 3-chloro-2-methylaniline, followed by a cyanation reaction and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.
Caption: Workflow for the Sandmeyer reaction route.
Experimental Protocol
Step 1: Diazotization and Sandmeyer Reaction. 3-Chloro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt. This intermediate is then added to a solution of copper(I) cyanide to yield 3-chloro-2-methylbenzonitrile.
Step 2: Hydrolysis. The isolated 3-chloro-2-methylbenzonitrile is then hydrolyzed to this compound by heating with an aqueous acid, such as sulfuric acid. The product is isolated by filtration and purified by recrystallization. The estimated yield for this two-step process is around 60-70%.
Cost Analysis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Exemplary Price (USD) | Grams per Mole | Cost per Mole (USD) |
| 3-Chloro-2-methylaniline | 87-60-5 | 141.60 | ~$51 / 100g | 141.60 | ~$72.22 |
| Sodium nitrite | 7632-00-0 | 69.00 | ~$180 / 250g | 69.00 | ~$124.20 |
| Copper(I) cyanide | 544-92-3 | 89.56 | ~$192 / 500g | 89.56 | ~$34.39 |
| Sulfuric acid (98%) | 7664-93-9 | 98.08 | ~$50 / 2.5L | 98.08 | ~$1.08 |
Note: Prices are estimates and can vary significantly based on supplier and purity.
Benefits and Drawbacks
-
Benefits: This route utilizes readily available starting materials and reagents. The reactions are generally high-yielding.
-
Drawbacks: The primary concern is the high toxicity of copper(I) cyanide and the potential for the release of hydrogen cyanide gas. Diazonium salts are unstable and can be explosive, requiring careful temperature control. The multi-step nature of the synthesis can lead to lower overall yields and increased labor.
Route 3: Grignard Reaction of 1-Bromo-3-chloro-2-methylbenzene
This method involves the formation of a Grignard reagent from 1-bromo-3-chloro-2-methylbenzene, which then reacts with solid carbon dioxide (dry ice) to form the carboxylate salt, followed by acidic workup.
Caption: Workflow for the Grignard reaction route.
Experimental Protocol
Magnesium turnings are activated in anhydrous diethyl ether. A solution of 1-bromo-3-chloro-2-methylbenzene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is then poured over an excess of crushed dry ice. After the excess carbon dioxide has sublimed, the reaction is quenched with a dilute acid (e.g., HCl). The product is extracted with an organic solvent, and the solvent is removed to yield the crude product, which is then purified by recrystallization. Typical yields for this type of reaction are in the range of 70-80%.
Cost Analysis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Exemplary Price (USD) | Grams per Mole | Cost per Mole (USD) |
| 1-Bromo-3-chloro-2-methylbenzene | 62356-27-8 | 205.49 | ~$418 / 100g | 205.49 | ~$859.00 |
| Magnesium turnings | 7439-95-4 | 24.31 | ~$109 / 500g | 24.31 | ~$5.30 |
| Dry Ice (Solid CO₂) | 124-38-9 | 44.01 | ~
| 44.01 | ~$0.19 |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | ~$223 / 4L | 74.12 | ~$4.41 |
Note: Prices are estimates and can vary significantly based on supplier and purity.
Benefits and Drawbacks
-
Benefits: This route is generally high-yielding and avoids the use of highly toxic reagents like cyanides.
-
Drawbacks: The primary drawback is the high cost of the starting material, 1-bromo-3-chloro-2-methylbenzene. Grignard reagents are extremely sensitive to moisture and air, requiring strictly anhydrous conditions and an inert atmosphere. The reaction can be exothermic and difficult to control, posing a fire hazard, especially on a larger scale.
Conclusion
The choice of the optimal synthetic route to this compound is a trade-off between cost, yield, safety, and available equipment.
-
The Oxidation of 3-chloro-o-xylene appears to be the most cost-effective method for large-scale production, provided the necessary high-pressure equipment is available.
-
The Sandmeyer Reaction offers a viable alternative with good yields and moderately priced starting materials, but it requires stringent safety protocols due to the high toxicity of the reagents involved.
-
The Grignard Reaction provides a high-yielding pathway that avoids highly toxic reagents but is hampered by the high cost of the starting material and the need for rigorous anhydrous and inert reaction conditions.
For academic research and small-scale synthesis, the Grignard or Sandmeyer routes may be more accessible if a pressure reactor is not available. However, for industrial applications where cost is a primary driver, the oxidation of 3-chloro-o-xylene is likely the most economical choice. Researchers must carefully weigh these factors to select the synthetic strategy that best aligns with their objectives and resources.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Chloro-2-methylbenzoic Acid
A comprehensive guide for researchers and drug development professionals on the safe and compliant disposal of 3-Chloro-2-methylbenzoic acid, ensuring a secure laboratory environment.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For this compound, a compound frequently utilized in pharmaceutical research and development, adherence to established disposal protocols is paramount to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this substance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on its hazards and the necessary precautions.
Key Hazards:
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. The following should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly when handling the powder form to avoid dust inhalation.
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.
Spill and Contamination Management
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.
-
Absorption: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the substance.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2][3] Avoid creating dust.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent or detergent and water.
-
Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste in accordance with local and national regulations.[3]
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous waste. Disposal must always be conducted in compliance with all federal, state, and local regulations.[3]
Summary of Disposal Guidelines
| Guideline | Description |
| Regulatory Compliance | All disposal methods must adhere to local, state, and federal environmental regulations for hazardous chemical waste.[3] |
| Licensed Waste Disposal | It is strongly recommended to entrust the disposal of this compound to a licensed and qualified hazardous waste disposal company. |
| Original Containers | Whenever possible, leave the chemical in its original container. Do not mix with other waste. |
| Container Management | Ensure containers are tightly sealed, properly labeled, and stored in a safe, designated area while awaiting pickup by a waste disposal service. |
| Contaminated Materials | All materials that have come into contact with this compound, including PPE, spill absorbents, and empty containers, should be handled and disposed of as hazardous waste. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal Workflow for this compound
By adhering to these guidelines, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-2-methylbenzoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Chloro-2-methylbenzoic acid, tailored for research scientists and drug development professionals. Adherence to these procedures is paramount to ensure a safe laboratory environment and mitigate risks associated with this chemical.
This compound is a solid compound that can cause significant irritation to the skin and eyes, and may lead to respiratory irritation if inhaled.[1] Understanding and implementing the following operational and disposal plans are essential for its safe use.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | N95 or higher rated dust mask | Standard lab coat |
| Working with Solutions | Chemical Fume Hood | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Not generally required if in a fume hood | Standard lab coat |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | N95 or higher rated dust mask (for solids) | Chemical-resistant apron over a lab coat |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure all manipulations are performed within a certified chemical fume hood.
-
-
Handling:
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to avoid dust inhalation.
-
Handle the compound gently to minimize dust generation.
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Segregate and dispose of all waste according to the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound and its contaminated materials require specific disposal procedures. Improper disposal can lead to environmental harm and regulatory non-compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect any unused this compound and grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs.[2]
-
-
Empty Containers:
-
The first rinse of any container that held this compound must be collected as hazardous waste.[3] Subsequent rinses of the empty container can be disposed of as regular laboratory wastewater, provided the initial rinse was thorough.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Emergency Response
In the event of accidental exposure, immediate and appropriate action is critical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
